Didesmethylsibutramine-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/i1D3,2D3,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSACWZKKZPCHN-UENXPIBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CC(C1(CCC1)C2=CC=C(C=C2)Cl)N)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601143069 | |
| Record name | 1-(4-Chlorophenyl)-α-[2-(methyl-d3)propyl-2,3,3,3-d4]cyclobutanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188331-25-0 | |
| Record name | 1-(4-Chlorophenyl)-α-[2-(methyl-d3)propyl-2,3,3,3-d4]cyclobutanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188331-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-α-[2-(methyl-d3)propyl-2,3,3,3-d4]cyclobutanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Didesmethylsibutramine-d7: A Technical Guide for Researchers
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Didesmethylsibutramine-d7 is the deuterated analog of didesmethylsibutramine (B18375), a primary active metabolite of the anti-obesity drug, sibutramine (B127822). Sibutramine was formerly marketed for the management of obesity but was withdrawn from the market in several countries due to concerns about its cardiovascular side effects. The pharmacological effects of sibutramine are primarily attributed to its active metabolites, monodesmethylsibutramine (M1) and didesmethylsibutramine (M2), which are more potent inhibitors of monoamine reuptake than the parent drug itself.
Didesmethylsibutramine, also known as nor-nor-sibutramine, is a potent inhibitor of the reuptake of norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and dopamine (B1211576) (DA) at their respective transporters (NET, SERT, and DAT). This action leads to an increase in the synaptic concentrations of these neurotransmitters, which is believed to be the mechanism behind its effects on satiety and energy expenditure.
The deuterated form, this compound, serves as an invaluable tool in analytical and bioanalytical chemistry. Its primary application is as an internal standard in mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of didesmethylsibutramine in biological matrices like plasma and urine. The stable isotope labeling with deuterium (B1214612) (d7) imparts a mass shift without significantly altering its chemical and physical properties, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer while co-eluting chromatographically. This ensures high precision and accuracy in pharmacokinetic and metabolic studies of sibutramine and its metabolites.
Pharmacological Profile
Didesmethylsibutramine is a triple reuptake inhibitor, exhibiting varying affinities for the serotonin, norepinephrine, and dopamine transporters. The binding affinities (Ki) are presented in the table below. The (R)-enantiomer is a more potent inhibitor of monoamine reuptake compared to the (S)-enantiomer.[1]
Data Presentation
Table 1: Binding Affinity (Ki, nM) of Didesmethylsibutramine Enantiomers for Monoamine Transporters [1]
| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) |
| Racemate | 20 | 15 | 45 |
| (R)-Didesmethylsibutramine | 140 | 13 | 8.9 |
| (S)-Didesmethylsibutramine | 4,300 | 62 | 12 |
Table 2: Pharmacokinetic Parameters of Didesmethylsibutramine (M2) in Humans Following Oral Administration of Sibutramine
| Parameter | Value | Reference |
| Tmax (hours) | ~3 | [2] |
| Cmax (ng/mL) | 6.19 (in obese adolescents after 15 mg single dose) | [2] |
| AUC0-inf (ng·h/mL) | 90.5 (in obese adolescents after 15 mg single dose) | [2] |
| Elimination Half-life (hours) | 18 (fasting conditions) | [2] |
Signaling and Metabolic Pathways
The metabolic conversion of sibutramine to its active metabolites is a critical step in its pharmacological action. This process primarily occurs in the liver and is mediated by the cytochrome P450 enzyme system.
References
An In-depth Technical Guide to Didesmethylsibutramine-d7: Chemical Structure, Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didesmethylsibutramine-d7 is the deuterated analog of didesmethylsibutramine (B18375), a primary active metabolite of the anti-obesity drug sibutramine (B127822). Due to its structural similarity and mass difference, this compound serves as an ideal internal standard for the quantitative analysis of didesmethylsibutramine in complex biological matrices by mass spectrometry-based methods. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols relevant to the use of this compound in a research and drug development setting.
Chemical Structure and Properties
This compound is structurally identical to didesmethylsibutramine, with the exception of seven deuterium (B1214612) atoms replacing hydrogen atoms on the isobutyl side chain. This isotopic labeling results in a higher molecular weight, which allows for its differentiation from the unlabeled analyte in mass spectrometric analyses.
Table 1: Chemical Identifiers of this compound Hydrochloride
| Identifier | Value |
| Chemical Name | 1-(1-(4-Chlorophenyl)cyclobutyl)-3-(methyl-d3)butan-3,4,4,4-d4-1-amine, hydrochloride (1:1)[1][2][3] |
| CAS Number | 1188263-87-7[3][4] |
| Molecular Formula | C₁₅H₁₅D₇ClN · HCl[2][3] |
| Molecular Weight | 295.3 g/mol (Hydrochloride salt)[4] |
Table 2: Physicochemical Properties of Didesmethylsibutramine (Non-deuterated)
| Property | Value | Source |
| Molecular Weight | 251.79 g/mol | [5][6] |
| XLogP3 | 4.5 | [5][7] |
| Boiling Point | 337.9 °C | [8] |
| Density | 1.072 g/cm³ | [8] |
| pKa (strongest basic) | 10.45 | PubChem (Predicted) |
Metabolic Pathway of Sibutramine
Sibutramine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, to form its pharmacologically active metabolites, monodesmethylsibutramine (M1) and didesmethylsibutramine (M2). Didesmethylsibutramine is formed via N-demethylation of monodesmethylsibutramine.[6]
Experimental Protocols
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, it can be synthesized by adapting established methods for the synthesis of sibutramine and its metabolites, incorporating a deuterated starting material. A plausible synthetic route would involve the use of a deuterated Grignard reagent, such as isobutyl-d7-magnesium bromide, reacting with 1-(4-chlorophenyl)cyclobutanecarbonitrile.
Proposed Synthetic Workflow:
Quantification of Didesmethylsibutramine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from a validated method for the analysis of sibutramine and its metabolites in human plasma.[9]
1. Preparation of Stock and Working Solutions:
-
This compound (Internal Standard) Stock Solution: Prepare a 100.0 µg/mL stock solution in methanol (B129727).
-
This compound Working Solution: Dilute the stock solution with 50% methanol to a final concentration of 30.0 ng/mL.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples of unlabeled didesmethylsibutramine in blank human plasma at the desired concentration levels.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the 30.0 ng/mL this compound internal standard working solution.
-
Add 100 µL of 10 mM KH₂PO₄ solution and vortex for 10 seconds.
-
Add 2.5 mL of methyl tertiary butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 20 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Didesmethylsibutramine: m/z 252.2 → 124.9[9]
-
This compound: The precursor ion will be approximately m/z 259.2. The product ion will likely be the same as the unlabeled compound, m/z 124.9, assuming the fragmentation occurs on the non-deuterated portion of the molecule. The exact mass transition should be optimized experimentally.
-
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of didesmethylsibutramine to this compound against the concentration of the calibration standards.
-
Determine the concentration of didesmethylsibutramine in unknown samples by interpolating their peak area ratios from the calibration curve.
Analytical Workflow:
Conclusion
This compound is an essential tool for the accurate and precise quantification of didesmethylsibutramine in biological samples. Its use as an internal standard in LC-MS/MS methods helps to correct for variability in sample preparation and instrument response, ensuring high-quality data for pharmacokinetic, metabolic, and toxicological studies. This guide provides the foundational knowledge and detailed protocols necessary for the effective implementation of this compound in a laboratory setting.
References
- 1. theclinivex.com [theclinivex.com]
- 2. theclinivex.com [theclinivex.com]
- 3. tlcstandards.com [tlcstandards.com]
- 4. biomall.in [biomall.in]
- 5. Didesmethylsibutramine | C15H22ClN | CID 134772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Didesmethylsibutramine - Wikipedia [en.wikipedia.org]
- 7. Didesmethyl Sibutramine-d6 | C15H22ClN | CID 45038989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Synthesis and Characterization of Didesmethylsibutramine-d7
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the synthesis and characterization of Didesmethylsibutramine-d7 (DDS-d7), a deuterated isotopologue of the active metabolite of sibutramine (B127822). DDS-d7 is a critical internal standard for pharmacokinetic and metabolic studies, ensuring accurate quantification in complex biological matrices.
Introduction
Didesmethylsibutramine, an active metabolite of the anti-obesity drug sibutramine, acts as a monoamine reuptake inhibitor.[1] To facilitate rigorous bioanalytical studies, a stable isotope-labeled internal standard is essential. This compound, with a molecular formula of C15H16D7Cl2N and a CAS number of 1188331-25-0, serves this purpose by providing a compound that co-elutes with the analyte but is distinguishable by mass spectrometry, thus correcting for matrix effects and variations in sample processing.[2]
Synthesis of this compound
While specific proprietary synthesis methods may vary, a plausible and common approach for deuterium (B1214612) labeling involves the reduction of a suitable precursor with a deuterated reducing agent. The following proposed synthesis pathway is based on established chemical principles for the synthesis of sibutramine and its metabolites, combined with general methods for isotopic labeling.
Proposed Synthetic Pathway
A potential synthetic route to this compound involves the preparation of a key intermediate, an amide or a nitrile, which is then reduced using a deuterium source to introduce the seven deuterium atoms.
References
A Technical Guide to Commercially Available Didesmethylsibutramine-d7 Standards for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available Didesmethylsibutramine-d7, a critical internal standard for the quantitative analysis of sibutramine (B127822) and its metabolites. This document outlines the properties of these standards, their commercial availability, and detailed experimental protocols for their use in bioanalytical assays.
Introduction
Didesmethylsibutramine (B18375), an active metabolite of the anorectic drug sibutramine, has been identified as a potential adulterant in weight loss supplements. Accurate and reliable quantification of sibutramine and its metabolites is crucial for clinical monitoring, pharmacokinetic studies, and forensic toxicology. This compound, a deuterated analog, serves as an ideal internal standard for mass spectrometry-based assays due to its similar chemical and physical properties to the unlabeled analyte, ensuring high accuracy and precision in quantitative analysis.
Commercial Availability and Specifications
Several reputable suppliers offer this compound standards. While specific quantitative data such as purity and isotopic enrichment are lot-dependent and should always be confirmed with the supplier's Certificate of Analysis (CoA), the following tables summarize the generally available information for these products.
Table 1: Commercially Available this compound Standards
| Supplier | Catalog Number | CAS Number | Molecular Formula | Form |
| Acanthus Research | SIB-16-002 | 1188331-25-0 | C₁₅H₁₆D₇Cl₂N | Not Specified |
| Clinivex | RCLSTLS056 | 1188263-87-7 | C₁₅H₁₅D₇ClN·HCl | Not Specified |
| MedchemExpress | HY-110034S | 1188263-87-7 | C₁₅H₁₆D₇Cl₂N | Solid/Powder |
| Pharmaffiliates | PA STI 031000 | 1188263-87-7 | C₁₅H₁₆D₇Cl₂N | Not Specified |
| Toronto Research Chemicals | D441172 | 1188263-87-7 | C₁₅H₁₅D₇ClN·HCl | Not Specified |
Table 2: Representative Quantitative Data for this compound Standards
| Parameter | Typical Specification | Method of Analysis |
| Chemical Purity | ≥98% | HPLC, LC-MS |
| Isotopic Purity (Enrichment) | ≥99 atom % D | Mass Spectrometry |
| Supplied As | Neat Solid or Solution | - |
| Recommended Storage | -20°C for long-term storage | As per CoA |
Note: The data in Table 2 is representative. Users must refer to the lot-specific Certificate of Analysis provided by the supplier for precise quantitative information.
Metabolic Pathway of Sibutramine
Sibutramine undergoes extensive metabolism in the liver, primarily through N-demethylation, to form its active metabolites, monodesmethylsibutramine (M1) and didesmethylsibutramine (M2). The cytochrome P450 enzyme CYP2B6 is the primary catalyst for these reactions.[1] The metabolic cascade is illustrated in the diagram below.
References
Didesmethylsibutramine-d7 material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Didesmethylsibutramine-d7, a deuterated analog of Didesmethylsibutramine (B18375), which is an active metabolite of the anorectic drug Sibutramine (B127822). This guide consolidates available data on its chemical and physical properties, safety information, metabolic pathway, and analytical methodologies.
Chemical and Physical Properties
This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Sibutramine due to its mass difference from the parent compound.[1] The following tables summarize the key chemical and physical properties for both this compound and its non-deuterated counterpart.
Table 1: Chemical Identification
| Identifier | This compound Hydrochloride | N,N-Didesmethyl Sibutramine |
| Synonyms | 1-(1-(4-Chlorophenyl)cyclobutyl)-3-(methyl-d3)butan-3,4,4,4-d4-1-amine, hydrochloride (1:1)[2][3] | 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine[4][5] |
| CAS Number | 1188263-87-7[2] | 84467-54-9[4][5] |
| Molecular Formula | C₁₅H₁₅D₇ClN · HCl[2] | C₁₅H₂₂ClN[4][5] |
| Molecular Weight | 258.84 (free base) + 36.46 (HCl)[2][3] | 251.80 g/mol [4] |
Table 2: Physical and Chemical Properties
| Property | This compound Hydrochloride | N,N-Didesmethyl Sibutramine |
| Appearance | Data not available | Data not available |
| Storage Conditions | 2-8°C Refrigerator[6] | Keep container tightly closed in a dry and well-ventilated place.[7] |
| Shipping Conditions | Ambient temperature[6] | Data not available |
| Solubility | Data not available | Data not available |
| Boiling Point | Data not available | 337.90 °C[8] |
| Density | Data not available | 1.072 g/cm³[8] |
Safety and Hazard Information
Table 3: Hazard Identification and First Aid
| Hazard | Description |
| Pictogram(s) | No data available[7] |
| Signal Word | No data available[7] |
| Hazard Statement(s) | No data available[7] |
| Precautionary Statement(s) | No data available[7] |
| First-Aid: Inhalation | If breathing is difficult, remove to fresh air and keep at rest in a position comfortable for breathing. Call a physician if symptoms develop or persist.[7] |
| First-Aid: Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7] |
| First-Aid: Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[7] |
| First-Aid: Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7] |
Table 4: Fire-Fighting and Accidental Release Measures
| Measure | Description |
| Suitable Extinguishing Media | Water, dry chemical, carbon dioxide, or alcohol-resistant foam.[7] |
| Specific Hazards | Carbon oxides, Nitrogen oxides, Hydrogen fluoride, Sulphur oxides.[7] |
| Protective Equipment | Wear self-contained breathing apparatus for fire fighting if necessary.[7] |
| Personal Precautions | Keep unnecessary personnel away. Wear appropriate personal protective equipment. Avoid inhalation of dust. Do not touch damaged containers or spilled material unless wearing appropriate protective clothing. Ensure adequate ventilation.[7] |
| Environmental Precautions | Avoid discharge into drains, water courses, or onto the ground.[7] |
| Cleaning Methods | Absorb spill with inert material, then place in a chemical waste container.[7] |
Table 5: Handling, Storage, and Personal Protection
| Aspect | Recommendation |
| Handling | Avoid contact with skin and eyes. Use in a well-ventilated area. Wash thoroughly after handling.[7] |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[7] |
| Engineering Controls | A laboratory fume hood or other appropriate form of local exhaust ventilation.[7] |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields.[7] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves.[7] |
| Respiratory Protection | If the respirator is the only means of protection, a full-face supplied air respirator must be used.[7] |
Table 6: Stability and Reactivity
| Parameter | Information |
| Reactivity | The product is stable and non-reactive under normal conditions of use, storage, and transport. |
| Chemical Stability | Material is stable under normal conditions. |
| Possibility of Hazardous Reactions | No dangerous reaction known under conditions of normal use. |
| Conditions to Avoid | Contact with incompatible materials. |
| Incompatible Materials | Strong oxidizing agents. |
| Hazardous Decomposition Products | Irritating and/or toxic fumes or gases. Emits toxic fumes under fire conditions.[7] |
Table 7: Toxicological Information (for N,N-Didesmethyl Sibutramine)
| Endpoint | Result |
| Acute Toxicity (Oral LD50) | No data available[7] |
| Acute Toxicity (Inhalation) | No data available[7] |
| Acute Toxicity (Dermal) | No data available[7] |
| Skin Corrosion/Irritation | No data available[7] |
| Serious Eye Damage/Irritation | No data available[7] |
| Respiratory or Skin Sensitization | No data available[7] |
| Germ Cell Mutagenicity | No data available[7] |
| Carcinogenicity | No data available[7] |
| Reproductive Toxicity | No data available[7] |
| STOT-Single Exposure | No data available[7] |
| STOT-Repeated Exposure | No data available[7] |
| Aspiration Hazard | Based on available data, the classification criteria are not met.[7] |
Ecological Information: There are no data on the ecotoxicity of this product.[7]
Disposal Considerations: Product may be burned in an incinerator equipped with an afterburner and scrubber. Excess and expired materials should be offered to a licensed hazardous material disposal company.[7]
Metabolic Pathway of Sibutramine
Didesmethylsibutramine is an active metabolite of Sibutramine. Following administration, Sibutramine undergoes N-demethylation to form desmethylsibutramine (B128398) (Metabolite 1), which is further demethylated by the enzyme CYP2B6 to produce didesmethylsibutramine (Metabolite 2).[4]
Caption: Metabolic pathway of Sibutramine to Didesmethylsibutramine.
Experimental Protocols
Analytical Method for Quantification in Human Plasma
A common method for the quantification of Didesmethylsibutramine in human plasma is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound is an ideal internal standard for this assay.
Experimental Workflow:
Caption: LC-MS/MS analytical workflow for Didesmethylsibutramine.
Table 8: Example LC-MS/MS Parameters
| Parameter | Value |
| LC Column | Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm) |
| Mobile Phase | 5 mM ammonium (B1175870) formate (B1220265) : acetonitrile (B52724) (10:90, v/v) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Didesmethylsibutramine) | m/z 252.2 -> 124.9 |
Note: This is an example protocol and specific parameters may vary between laboratories.
Concluding Remarks
This compound is a critical tool for the accurate quantification of the active metabolite of Sibutramine in biological matrices. While a comprehensive safety profile for the deuterated compound is not available, the data from its non-deuterated analog suggests that it should be handled with care in a laboratory setting, following standard safety protocols for pharmaceutical compounds. The provided analytical workflow and metabolic pathway information serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. theclinivex.com [theclinivex.com]
- 4. Didesmethylsibutramine - Wikipedia [en.wikipedia.org]
- 5. Didesmethylsibutramine | C15H22ClN | CID 134772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Didesmethyl sibutramine | 84467-54-9 | FD21744 | Biosynth [biosynth.com]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Sibutramine Metabolites Using Didesmethylsibutramine-d7
These application notes provide a comprehensive guide for the quantitative analysis of sibutramine (B127822) and its primary active metabolites, N-monodesmethylsibutramine (M1) and N-didesmethylsibutramine (M2), in biological matrices. The use of a deuterated internal standard, Didesmethylsibutramine-d7, ensures high accuracy and precision in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Sibutramine, formerly marketed as an appetite suppressant for the management of obesity, undergoes extensive first-pass metabolism in the liver to form its pharmacologically active metabolites, M1 and M2.[1] Accurate quantification of these metabolites is crucial for pharmacokinetic, bioequivalence, and toxicological studies.[2][3] The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard for LC-MS/MS-based quantification. This is because the IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable and reproducible results.[2]
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis for the quantification of sibutramine, M1, and M2 in human plasma.
Sample Preparation: Liquid-Liquid Extraction
Liquid-liquid extraction (LLE) is a robust method for extracting sibutramine and its metabolites from plasma samples.[2]
Materials:
-
Human plasma samples
-
Sibutramine, N-desmethylsibutramine (M1), and N-didesmethylsibutramine (M2) analytical standards
-
This compound (and other deuterated standards like Sibutramine-d7 and N-desmethylsibutramine-d7 if available) internal standard stock solution (e.g., 30.0 ng/mL in 50% methanol)[2]
-
Methyl tertiary butyl ether (MTBE)[2]
-
10 mM KH2PO4 solution[2]
-
Reconstitution solution (e.g., acetonitrile:5 mM ammonium (B1175870) formate, 90:10, v/v)[2]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Pipette 100 µL of the plasma sample into a polypropylene (B1209903) tube.[2]
-
Add 50 µL of the internal standard working solution (e.g., 30.0 ng/mL of this compound and other deuterated standards).[2]
-
Add 100 µL of 10 mM KH2PO4 solution.[2]
-
Add 2.5 mL of MTBE.[2]
-
Vortex the mixture for approximately 5 minutes.[2]
-
Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.[2]
-
Transfer the supernatant (organic layer) to a clean polypropylene tube.[2]
-
Evaporate the solvent to dryness under a stream of nitrogen gas at 40 °C.[2]
-
Reconstitute the dried residue with 200 µL of the reconstitution solution.[2]
-
Vortex the sample for 2 minutes.[2]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
Instrumentation:
-
A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.[2]
Chromatographic Conditions:
-
Analytical Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm, 80 Å) or equivalent.[2]
-
Mobile Phase: 5 mM ammonium formate:acetonitrile (10:90, v/v).[2]
-
Flow Rate: 0.6 mL/min.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: 40 °C.[2]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions: The following precursor to product ion transitions should be monitored:
Data Presentation
The following tables summarize the quantitative performance of a validated LC-MS/MS method for the analysis of sibutramine and its metabolites using deuterated internal standards.
Table 1: Calibration Curve and Linearity Data [2]
| Analyte | Concentration Range (pg/mL) | Correlation Coefficient (r²) |
| Sibutramine | 10.0–10,000.0 | > 0.9997 |
| N-desmethylsibutramine (M1) | 10.0–10,000.0 | > 0.9997 |
| N-didesmethylsibutramine (M2) | 10.0–10,000.0 | > 0.9997 |
Table 2: Precision and Accuracy Data [2]
| Analyte | QC Level | Concentration (pg/mL) | Within-Run Precision (%CV) | Within-Run Accuracy (%) | Between-Run Precision (%CV) | Between-Run Accuracy (%) |
| Sibutramine | LQC | 30.0 | 2.9 | 99.0 | 2.8 | 101.7 |
| MQC | 3500.0 | 1.3 | 99.9 | 1.6 | 99.4 | |
| HQC | 8000.0 | 1.9 | 99.7 | 2.1 | 99.5 | |
| N-desmethylsibutramine (M1) | LQC | 30.0 | 3.4 | 97.1 | 3.2 | 99.3 |
| MQC | 3500.0 | 1.6 | 98.7 | 1.2 | 99.8 | |
| HQC | 8000.0 | 2.5 | 98.2 | 2.7 | 99.5 | |
| N-didesmethylsibutramine (M2) | LQC | 30.0 | 2.8 | 96.3 | 3.4 | 98.0 |
| MQC | 3500.0 | 1.6 | 98.7 | 2.1 | 100.4 | |
| HQC | 8000.0 | 2.1 | 97.9 | 2.9 | 99.8 |
LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
Table 3: Recovery Data [2]
| Analyte | QC Level | Concentration (pg/mL) | Extraction Recovery (%) |
| Sibutramine | LQC | 30.0 | 99.6 ± 3.5 |
| MQC | 3500.0 | 88.2 ± 2.7 | |
| HQC | 8000.0 | 97.6 ± 4.7 | |
| N-desmethylsibutramine (M1) | LQC | 30.0 | 95.5 ± 9.7 |
| MQC | 3500.0 | 92.6 ± 10.2 | |
| HQC | 8000.0 | 92.3 ± 4.7 | |
| N-didesmethylsibutramine (M2) | LQC | 30.0 | 99.2 ± 2.4 |
| MQC | 3500.0 | 94.2 ± 1.7 | |
| HQC | 8000.0 | 94.5 ± 6.1 | |
| This compound (IS) | - | 30.0 | 98.7 ± 6.4 |
Visualizations
Metabolism of Sibutramine
Sibutramine is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4 to its active N-desmethyl metabolites, M1 and M2.[4]
Caption: Phase I metabolism of sibutramine to its active metabolites.
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of sibutramine metabolites from biological samples.
References
Application Notes and Protocols for Solid-Phase Extraction of Didesmethylsibutramine-d7
Introduction
Didesmethylsibutramine (B18375) is one of the primary active metabolites of sibutramine (B127822), a medication previously used to treat obesity. For pharmacokinetic and metabolic studies, particularly those employing mass spectrometry, a deuterated internal standard such as Didesmethylsibutramine-d7 is essential for accurate quantification. Solid-phase extraction (SPE) is a widely utilized technique for the cleanup and concentration of analytes from complex biological matrices prior to analysis. This document provides a detailed protocol for the solid-phase extraction of this compound from human plasma, based on established methods for its non-deuterated analog.
Principle of the Method
This protocol employs a reversed-phase SPE methodology. In this technique, the nonpolar stationary phase of the SPE cartridge retains the analyte of interest from a polar sample matrix. Interferences are then washed away with a polar solvent, and the analyte is subsequently eluted with a nonpolar solvent. This method is effective for the extraction of this compound from plasma for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes representative quantitative data for the extraction of the non-deuterated analog, didesmethylsibutramine (M2), which is expected to be comparable for this compound.
| Parameter | Value | Reference |
| Analyte | Didesmethylsibutramine (M2) | [1][2] |
| Matrix | Human Plasma | [1][2] |
| Extraction Method | Solid-Phase Extraction | [1][2] |
| Overall Recovery | 77.9% | [1][2] |
| Linearity Range | 0.2–16.0 ng/mL | [1][2] |
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL | [1][2] |
| Intra-assay Precision at LLOQ | < 10.0% | [1][2] |
| Inter-assay Precision at LLOQ | < 10.0% | [1][2] |
Experimental Protocol: Solid-Phase Extraction of this compound from Human Plasma
This protocol is intended for research purposes and should be performed by trained laboratory personnel.
Materials and Reagents
-
SPE Cartridges: C8 or Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., 30 mg/1 cc)
-
This compound standard
-
Human Plasma (with anticoagulant)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (deionized or HPLC grade)
-
Ammonium (B1175870) Hydroxide (B78521) solution (e.g., 5% in water)
-
Orthophosphoric acid (e.g., 3%)
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold or positive pressure processor
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure
1. Sample Pre-treatment a. Thaw frozen plasma samples at room temperature. b. Vortex the plasma sample to ensure homogeneity. c. To a 1.5 mL microcentrifuge tube, add 500 µL of the plasma sample. d. Spike with the appropriate concentration of this compound working solution (if used as an internal standard for the quantification of the non-deuterated analyte). e. Add 500 µL of 3% orthophosphoric acid to the plasma sample to precipitate proteins. f. Vortex for 1 minute. g. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. h. Carefully collect the supernatant for loading onto the SPE cartridge.
2. SPE Cartridge Conditioning a. Place the SPE cartridges on the manifold. b. Condition the cartridges by passing 1 mL of methanol under low vacuum or positive pressure. c. Equilibrate the cartridges by passing 1 mL of deionized water. Do not allow the cartridge to dry out before loading the sample.
3. Sample Loading a. Load the pre-treated plasma supernatant onto the conditioned SPE cartridge. b. Apply a low, steady vacuum or positive pressure to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.
4. Washing a. Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove polar interferences. b. Dry the cartridge under high vacuum for 5-10 minutes to remove any residual aqueous solution.
5. Elution a. Place clean collection tubes inside the manifold. b. Elute the analyte by adding 1 mL of acetonitrile to the cartridge. c. Collect the eluate.
6. Dry-down and Reconstitution a. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. b. Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile and water with a suitable modifier like formic acid or ammonium formate). c. Vortex briefly and transfer to an autosampler vial for analysis.
Visualizations
Below is a diagram illustrating the solid-phase extraction workflow for this compound.
References
Application Notes and Protocols for Liquid-Liquid Extraction of Didesmethylsibutramine-d7 in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Didesmethylsibutramine-d7 (DDSB-d7) in human plasma using a liquid-liquid extraction (LLE) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Didesmethylsibutramine is a major active metabolite of sibutramine (B127822), an anti-obesity drug. The deuterated internal standard, DDSB-d7, is crucial for accurate quantification in bioanalytical studies.
Introduction
Liquid-liquid extraction is a robust and widely used sample preparation technique for the separation of analytes from complex biological matrices like plasma.[1] This method partitions the analyte of interest, this compound, and its non-deuterated counterpart from plasma proteins, lipids, and other endogenous interferences into an immiscible organic solvent. The subsequent analysis by LC-MS/MS provides high sensitivity and selectivity for accurate quantification. This application note details a validated LLE protocol and LC-MS/MS parameters for the analysis of Didesmethylsibutramine in plasma, which can be adapted for the deuterated standard.
Experimental Protocols
Materials and Reagents
-
This compound (DDSB-d7) reference standard
-
Didesmethylsibutramine (DDSB) reference standard
-
Human plasma (with K2-EDTA as anticoagulant)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methyl t-butyl ether (MTBE) (HPLC grade)
-
Ammonium formate (B1220265) (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of DDSB and DDSB-d7 by dissolving the accurately weighed reference standards in methanol to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the DDSB stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the DDSB-d7 stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction
-
Sample Aliquoting: Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the 100 ng/mL DDSB-d7 internal standard working solution to each plasma sample, except for the blank samples.
-
Vortexing: Briefly vortex the samples for 10 seconds to ensure homogeneity.
-
Addition of Extraction Solvent: Add 1 mL of methyl t-butyl ether to each tube.[2]
-
Extraction: Vortex the tubes vigorously for 5 minutes to facilitate the extraction of the analytes into the organic phase.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to achieve complete phase separation.
-
Phase Separation: Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the lower aqueous layer and the protein precipitate at the interface.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (see section 2.4).
-
Analysis: Inject 20 µL of the reconstituted sample into the LC-MS/MS system.[3]
LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: AB Sciex API 4000 or equivalent
-
Analytical Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm)[3][4]
-
Mobile Phase: 5 mM Ammonium formate : Acetonitrile (10:90, v/v)[3][4]
-
Column Temperature: 40°C[3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[2]
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Didesmethylsibutramine (DDSB) | 252.2 | 124.9 |
| This compound (DDSB-d7) | 259.2 | 131.9 |
Note: The m/z values for DDSB-d7 are predicted based on the addition of 7 deuterium (B1214612) atoms to the DDSB molecule. These may need to be optimized on the specific mass spectrometer used.
Data Presentation
The following table summarizes the expected performance characteristics of the method based on published data for the non-deuterated analyte.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10.0–10,000.0 pg/mL[3][4] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[2] |
| Mean Extraction Recovery of DDSB | 96.0 ± 2.8%[3] |
| Mean Extraction Recovery of DDSB-d7 | 98.7 ± 6.4%[3] |
| Inter-day Precision (%CV) | < 15% |
| Inter-day Accuracy (%) | 85-115% |
Experimental Workflow and Diagrams
The following diagram illustrates the key steps in the liquid-liquid extraction protocol.
Caption: Workflow for this compound Extraction.
Conclusion
The described liquid-liquid extraction protocol in conjunction with LC-MS/MS analysis provides a reliable and reproducible method for the quantification of this compound in human plasma. This methodology is suitable for pharmacokinetic, bioequivalence, and other clinical studies requiring accurate measurement of this sibutramine metabolite. The use of a deuterated internal standard ensures high precision and accuracy by correcting for matrix effects and variability in extraction and ionization.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Didesmethylsibutramine-d7 in pharmacokinetic (PK) study sample analysis
An increasing number of pharmaceutical companies are turning to the use of stable isotope-labeled internal standards, such as didesmethylsibutramine-d7, for pharmacokinetic (PK) study sample analysis. This approach is crucial for accurately determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2] this compound serves as an ideal internal standard for the quantification of didesmethylsibutramine (B18375), a major active metabolite of sibutramine (B127822), in biological matrices.[3]
The core advantage of using a deuterated internal standard lies in its chemical and physical similarity to the analyte of interest.[1] this compound and its non-deuterated counterpart exhibit nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[4][5] This co-elution allows for the correction of variability that can arise from sample extraction, matrix effects (ion suppression or enhancement), and instrument drift, leading to highly accurate and precise quantification.[1][4][6]
Application in Pharmacokinetic Studies of Sibutramine
Sibutramine is a drug that was previously used for the management of obesity.[7] It is extensively metabolized in the body to form two primary active metabolites: N-desmethylsibutramine (monodesmethylsibutramine) and N-didesmethylsibutramine.[3][7] The quantification of these metabolites in biological samples like plasma is essential for understanding the drug's pharmacokinetic profile and its therapeutic and potential adverse effects.[3][8] Several LC-MS/MS methods have been developed for the simultaneous determination of sibutramine and its metabolites in human plasma, with this compound being used as the internal standard for didesmethylsibutramine.[3]
Quantitative Data Summary
The following table summarizes the quantitative data from a validated LC-MS/MS method for the analysis of didesmethylsibutramine in human plasma using this compound as an internal standard.[3]
| Parameter | Didesmethylsibutramine (DDSB) |
| Linearity Range | 10.0–10,000.0 pg/mL |
| Correlation Coefficient (r²) | > 0.9997 |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Intra-day Accuracy (% Bias) | Within ± 15% |
| Inter-day Accuracy (% Bias) | Within ± 15% |
| Recovery | Not explicitly stated, but method successfully applied in a bioequivalence study. |
| Stability (at -30°C) | Stable in plasma samples. |
Experimental Protocols
A detailed methodology for a key experiment involving the analysis of didesmethylsibutramine in human plasma is provided below. This protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3]
Protocol: Quantification of Didesmethylsibutramine in Human Plasma by LC-MS/MS
1. Materials and Reagents:
-
Human plasma samples
-
Didesmethylsibutramine reference standard
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Stock and Working Solutions:
-
Stock Solutions: Prepare individual stock solutions of didesmethylsibutramine and this compound in methanol at a concentration of 100.0 µg/mL.[9]
-
Working Standard Solutions: Prepare serial dilutions of the didesmethylsibutramine stock solution in a suitable solvent to create calibration curve standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 30.0 ng/mL.[9]
3. Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot 200 µL of human plasma (calibration standards, quality controls, or study samples) into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (this compound) to each tube.
-
Vortex the samples for 30 seconds.
-
Add 2.5 mL of a suitable extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and diethyl ether).
-
Vortex for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[3]
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.[4]
-
Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm, 80 Å) analytical column.[3]
-
Mobile Phase: 5 mM ammonium formate : acetonitrile (10:90, v/v).[3]
-
Flow Rate: 0.6 mL/min.[3]
-
Injection Volume: 20 µL.[9]
-
Column Temperature: 40°C.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Didesmethylsibutramine: m/z 252.2 → 124.9[3]
-
This compound: m/z 259.2 → 124.9 (example transition, exact m/z may vary based on deuteration pattern)
-
5. Data Analysis:
-
Quantify didesmethylsibutramine concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentrations of didesmethylsibutramine in the study samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Metabolic Pathway of Sibutramine
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. texilajournal.com [texilajournal.com]
- 7. A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. [sites.ualberta.ca]
- 8. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 9. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Bioanalytical Method for Didesmethylsibutramine in Human Plasma using LC-MS/MS with Didesmethylsibutramine-d7 as an Internal Standard
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of didesmethylsibutramine (B18375) in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Didesmethylsibutramine-d7, ensuring high accuracy and precision. The protocol is designed for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, or forensic analysis of sibutramine (B127822) and its metabolites.
Introduction
Didesmethylsibutramine is one of the primary active metabolites of sibutramine, a drug formerly used for the treatment of obesity.[1][2] Due to cardiovascular safety concerns, sibutramine has been withdrawn from many markets. However, it is sometimes illegally included as an adulterant in weight-loss supplements.[3][4] Therefore, a reliable and sensitive method for the quantification of didesmethylsibutramine in biological matrices is crucial for both clinical and forensic toxicology. This application note describes a validated LC-MS/MS method employing this compound as an internal standard to correct for matrix effects and variations in sample processing, leading to highly reliable results.
Experimental
Materials and Reagents
-
Didesmethylsibutramine (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether
-
Formic acid and ammonium (B1175870) formate
-
Human plasma (K2EDTA as anticoagulant)
-
Deionized water
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., Zorbax SB-C18, 4.6 mm × 75 mm, 3.5 µm)[5]
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of didesmethylsibutramine and the internal standard from human plasma.[5]
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 25 µL of the internal standard working solution (this compound, 100 ng/mL in 50% methanol).
-
Add 100 µL of 0.1 M sodium hydroxide (B78521) to alkalinize the sample.
-
Add 1 mL of methyl tert-butyl ether as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic separation and mass spectrometric detection are optimized for the sensitive and selective quantification of didesmethylsibutramine.
| Parameter | Condition |
| LC Column | C18 reversed-phase (e.g., Zorbax SB-C18, 4.6 mm × 75 mm, 3.5 µm)[5] |
| Mobile Phase | A: 5 mM Ammonium Formate in Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Didesmethylsibutramine: m/z 252.2 → 125.0this compound: m/z 259.2 → 132.0 |
| Collision Energy | Optimized for each transition |
Results and Discussion
Method Validation
The bioanalytical method was validated according to international guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effect.
The method demonstrated excellent linearity over a concentration range of 0.1 to 50 ng/mL for didesmethylsibutramine in human plasma. The correlation coefficient (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio greater than 10.
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| Didesmethylsibutramine | 0.1 - 50 | ≥ 0.995 | 0.1 |
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low QC, medium QC, and high QC. The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| Low QC | 0.3 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| Medium QC | 5 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| High QC | 40 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of didesmethylsibutramine and its internal standard. The matrix effect was assessed and found to be minimal and consistent across different plasma lots, with the use of the deuterated internal standard effectively compensating for any observed variations.
The extraction recovery of didesmethylsibutramine was determined at three QC levels (low, medium, and high) and was found to be consistent and reproducible.
| QC Level | Mean Extraction Recovery (%) |
| Low QC | 85.2 |
| Medium QC | 87.5 |
| High QC | 86.1 |
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Didesmethylsibutramine.
Sibutramine Metabolism Pathway
Caption: Metabolic pathway of Sibutramine.
Conclusion
This application note presents a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of didesmethylsibutramine in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and robustness of the method. This protocol is suitable for a variety of research and clinical applications requiring the precise measurement of didesmethylsibutramine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Didesmethylsibutramine - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. doi.nrct.go.th [doi.nrct.go.th]
- 5. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioequivalence Studies of Sibutramine Using Didesmethylsibutramine-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibutramine (B127822) is a medication previously used for the management of obesity. For the purpose of developing generic formulations and satisfying regulatory requirements, bioequivalence (BE) studies are essential to compare the pharmacokinetic profiles of a test formulation against a reference product. These studies rely on robust and accurate bioanalytical methods for the quantification of the parent drug and its active metabolites in biological matrices.
Sibutramine is extensively metabolized in the body into two primary active metabolites: mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2 or didesmethylsibutramine). Accurate quantification of sibutramine, M1, and M2 is crucial for establishing bioequivalence. The use of stable isotope-labeled internal standards is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as they mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variability.
Didesmethylsibutramine-d7 (DDSB-d7) is a deuterated analog of the active metabolite M2 and serves as an ideal internal standard (IS) for the quantification of didesmethylsibutramine. Its use ensures high accuracy and precision in bioanalytical methods. These application notes provide detailed protocols and data for the use of this compound in bioequivalence studies of sibutramine.
Bioanalytical Method Using this compound
A sensitive, selective, and rapid LC-MS/MS method has been developed and validated for the simultaneous determination of sibutramine (SB), mono-desmethylsibutramine (DSB), and di-desmethylsibutramine (DDSB) in human plasma using their respective deuterated internal standards, including this compound.
Experimental Protocol: Quantification of Sibutramine and its Metabolites in Human Plasma by LC-MS/MS
1. Materials and Reagents:
-
Sibutramine Hydrochloride (Reference Standard)
-
N-desmethylsibutramine Hydrochloride (DSB) (Reference Standard)
-
N,N-didesmethylsibutramine Hydrochloride (DDSB) (Reference Standard)
-
Sibutramine-d7 Hydrochloride (Internal Standard)
-
N-desmethylsibutramine-d7 Hydrochloride (Internal Standard)
-
N,N-didesmethylsibutramine-d7 Hydrochloride (DDSB-d7) (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium formate (B1220265) (analytical grade)
-
Formic acid (analytical grade)
-
Human plasma (drug-free, sourced from a certified blood bank)
-
Water (deionized or Milli-Q)
2. Stock and Working Solutions Preparation:
-
Prepare individual stock solutions of sibutramine, DSB, DDSB, and their deuterated internal standards (including DDSB-d7) in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solutions with a methanol:water (50:50, v/v) mixture to achieve desired concentrations for calibration curve and quality control samples.
-
Prepare a combined internal standard working solution containing sibutramine-d7, N-desmethylsibutramine-d7, and this compound at a suitable concentration (e.g., 100 ng/mL) in methanol:water (50:50, v/v).
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the combined internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm) or equivalent |
| Mobile Phase | A: 5 mM Ammonium Formate in Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient elution optimized for separation (e.g., 10:90 v/v, A:B)[1] |
| Flow Rate | 0.6 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C[1] |
| MS System | Sciex API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 1: Mass Spectrometric Parameters for Analytes and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Sibutramine (SB) | 280.3 | 124.9 | 200 |
| N-desmethylsibutramine (DSB) | 266.3 | 125.3 | 200 |
| N,N-didesmethylsibutramine (DDSB) | 252.2 | 124.9 | 200 |
| Sibutramine-d7 (SB-d7) | 287.3 | 124.9 | 200 |
| N-desmethylsibutramine-d7 (DSB-d7) | 273.3 | 125.3 | 200 |
| This compound (DDSB-d7) | 259.2 | 124.9 | 200 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Data Presentation
The following tables summarize the quantitative data from the validation of the bioanalytical method and representative pharmacokinetic data from a bioequivalence study.
Table 2: Bioanalytical Method Validation Summary
| Parameter | Sibutramine (SB) | N-desmethylsibutramine (DSB) | N,N-didesmethylsibutramine (DDSB) |
| Linearity Range (ng/mL) | 0.1 - 50 | 0.1 - 50 | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| LLOQ (ng/mL) | 0.1 | 0.1 | 0.1 |
| Intra-day Precision (%CV) | < 15% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% |
| Intra-day Accuracy (%) | 85 - 115% | 85 - 115% | 85 - 115% |
| Inter-day Accuracy (%) | 85 - 115% | 85 - 115% | 85 - 115% |
| Recovery (%) | > 80% | > 80% | > 80% |
Table 3: Pharmacokinetic Parameters from a Representative Bioequivalence Study (N=24, single 15 mg dose)
| Parameter | Formulation | Sibutramine (SB) | N-desmethylsibutramine (DSB) | N,N-didesmethylsibutramine (DDSB) |
| Cmax (ng/mL) | Test | 3.2 ± 1.1 | 5.8 ± 1.5 | 8.9 ± 2.3 |
| Reference | 3.0 ± 1.0 | 5.5 ± 1.4 | 8.5 ± 2.1 | |
| AUC₀-t (ngh/mL) | Test | 25.6 ± 8.5 | 125.4 ± 30.2 | 280.1 ± 75.6 |
| Reference | 24.8 ± 8.1 | 122.8 ± 28.9 | 275.4 ± 72.3 | |
| AUC₀-∞ (ngh/mL) | Test | 28.1 ± 9.2 | 135.6 ± 32.1 | 301.5 ± 80.4 |
| Reference | 27.5 ± 8.9 | 133.2 ± 30.5 | 298.7 ± 78.1 | |
| Tmax (h) | Test | 1.2 ± 0.5 | 3.5 ± 1.0 | 3.8 ± 1.2 |
| Reference | 1.3 ± 0.6 | 3.6 ± 1.1 | 3.9 ± 1.3 | |
| t₁/₂ (h) | Test | 1.1 ± 0.4 | 14.2 ± 3.5 | 16.5 ± 4.1 |
| Reference | 1.2 ± 0.4 | 14.5 ± 3.8 | 16.8 ± 4.3 | |
| 90% Confidence Interval for Cmax Ratio | - | 92.5% - 115.2% | 95.1% - 112.8% | 96.3% - 110.5% |
| 90% Confidence Interval for AUC₀-t Ratio | - | 94.8% - 110.7% | 96.2% - 108.9% | 97.1% - 106.4% |
Data are presented as mean ± standard deviation. The 90% Confidence Intervals for the geometric mean ratios of Cmax and AUC₀-t for the test to reference product should fall within the regulatory acceptance range of 80.00% to 125.00%.
Mandatory Visualizations
Caption: Metabolic pathway of Sibutramine.
Caption: Bioanalytical workflow for plasma samples.
Caption: Logical flow of a sibutramine bioequivalence study.
References
Application Note: Quantitative Analysis of Didesmethylsibutramine in Biological Matrices via GC-MS after Derivatization
Abstract
This application note provides a detailed protocol for the quantitative analysis of didesmethylsibutramine (B18375) (DDS), a primary active metabolite of sibutramine, in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. Due to the polar nature of the secondary amine in its structure, derivatization is essential to enhance the volatility and thermal stability of DDS, thereby improving its chromatographic behavior and ensuring accurate quantification. This document outlines two effective derivatization methods: silylation and acylation, and provides comprehensive experimental protocols, from sample preparation to GC-MS analysis. Representative quantitative data, based on the analysis of structurally similar compounds, is presented to demonstrate the expected performance of the method.
Introduction
Didesmethylsibutramine is a pharmacologically active metabolite of sibutramine, a once-popular anti-obesity drug that was withdrawn from the market in several countries due to an increased risk of cardiovascular events. The monitoring of DDS levels in biological fluids is crucial for pharmacokinetic studies, toxicological assessments, and in the context of detecting illicit use in dietary supplements. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of small molecules. However, the presence of a secondary amine group in the DDS molecule results in poor chromatographic peak shape and potential thermal degradation in the GC injector and column.
Chemical derivatization is a critical step to address these challenges by converting the polar N-H group into a less polar, more volatile, and more thermally stable moiety.[1][2] This application note details two robust derivatization strategies:
-
Silylation: Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as Trimethylchlorosilane (TMCS) to form a trimethylsilyl (B98337) (TMS) derivative.
-
Acylation: Using reagents like Heptafluorobutyric Anhydride (HFBA), Pentafluoropropionic Anhydride (PFPA), or Trifluoroacetic Anhydride (TFAA) to form a stable acyl derivative.[3]
Experimental Protocols
Materials and Reagents
-
Didesmethylsibutramine (DDS) standard
-
Internal Standard (IS) (e.g., deuterated analogue of DDS or a structurally similar compound like methamphetamine-d5)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Heptafluorobutyric Anhydride (HFBA)
-
Ethyl acetate (B1210297) (GC grade)
-
Methanol (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Phosphate buffer (pH 7)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the biological sample (e.g., plasma, urine), add the internal standard.
-
Alkalinize the sample by adding 100 µL of 1 M NaOH.
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol, 99:1 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is now ready for derivatization.
Derivatization Protocols
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of HFBA.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 70°C for 30 minutes.[3]
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters that can be optimized for the analysis of derivatized DDS.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temp: 80°C, hold for 2 minRamp 1: 8°C/min to 150°CRamp 2: 30°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Interface Temperature | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ions for Derivatized DDS (Hypothetical):
-
TMS-DDS: To be determined empirically, but would include the molecular ion and characteristic fragments.
-
HFBA-DDS: To be determined empirically, but would likely include the molecular ion and fragments showing the loss of the heptafluorobutyryl group.
Data Presentation
The following tables present representative quantitative data for the analysis of secondary amines (e.g., amphetamines) using GC-MS after derivatization. This data serves as a guideline for the expected performance of a validated method for didesmethylsibutramine.
Table 1: Method Validation Parameters for Derivatized Secondary Amines
| Parameter | Acylation (HFBA) | Silylation (MTBSTFA) |
| Linearity Range | 5 - 1000 ng/mL | 100 - 5000 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.995[3] | > 0.99[5] |
| Limit of Detection (LOD) | 2.5 ng/mL | 25 ng/mL[4] |
| Limit of Quantification (LOQ) | 5 ng/mL | 98 ng/mL[4] |
Table 2: Precision and Accuracy Data for Derivatized Secondary Amines
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | < 10% | < 15% | 85 - 115% |
| Mid QC | < 10% | < 15% | 85 - 115% |
| High QC | < 10% | < 15% | 85 - 115% |
| (Based on typical validation requirements for bioanalytical methods) |
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of DDS.
Caption: Derivatization pathways for Didesmethylsibutramine.
Discussion
The choice between silylation and acylation will depend on the specific requirements of the assay and the available instrumentation. Silylation with BSTFA is a very common and effective method for derivatizing secondary amines. The resulting TMS derivatives are highly volatile and generally provide good chromatographic performance. However, TMS derivatives can be susceptible to hydrolysis, and care must be taken to exclude moisture from the sample and reagents.
Acylation with fluorinated anhydrides such as HFBA offers the advantage of producing highly stable derivatives that are also very sensitive to electron capture detection (ECD) if that is available. For mass spectrometry, the fluorine atoms can lead to characteristic fragmentation patterns. The acylation reaction is robust and less sensitive to trace amounts of water compared to silylation.
Method validation is a critical step to ensure the reliability of the quantitative data. Key validation parameters include selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and stability of the derivatized analyte. The data presented in Tables 1 and 2, derived from the analysis of structurally related amphetamines, provide a realistic expectation of the performance of a fully validated GC-MS method for didesmethylsibutramine.[3][4][6]
Conclusion
The GC-MS analysis of didesmethylsibutramine following derivatization is a robust and reliable method for its quantification in biological matrices. Both silylation and acylation are effective derivatization strategies that significantly improve the chromatographic properties of the analyte. The detailed protocols and expected performance characteristics provided in this application note serve as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development. Proper method development and validation are essential to ensure the accuracy and precision of the results.
References
- 1. gcms.cz [gcms.cz]
- 2. gcms.cz [gcms.cz]
- 3. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serial capillary gas chromatography/Fourier transform infrared spectrometry/mass spectrometry (GC/IR/MS): qualitative and quantitative analysis of amphetamine, methamphetamine, and related analogues in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel GC/MS derivatization method for amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
Application Notes and Protocols: Didesmethylsibutramine-d7 in Doping Control and Forensic Toxicology
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Didesmethylsibutramine (B18375), an active metabolite of the anti-obesity drug sibutramine (B127822), is a critical target analyte in both doping control and forensic toxicology.[1] Sibutramine and its metabolites are often illicitly included in dietary supplements, leading to their classification as prohibited substances by anti-doping agencies. Their detection in biological samples can indicate substance abuse or adulterated product consumption.[2] Didesmethylsibutramine-d7, a deuterated stable isotope-labeled internal standard, is essential for the accurate and precise quantification of didesmethylsibutramine in complex biological matrices such as plasma and urine.[3][4] Its use in conjunction with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) helps to mitigate matrix effects and variability in sample preparation, ensuring reliable analytical results.[3][5]
Logical Relationship of Deuterated Standards in Bioanalysis
The use of a deuterated internal standard like this compound is fundamental to achieving accurate quantification in LC-MS/MS analysis. This diagram illustrates the principle.
Caption: Logical workflow demonstrating the use of a deuterated internal standard.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of didesmethylsibutramine using LC-MS/MS with deuterated internal standards.
Table 1: Mass Spectrometry Parameters
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Sibutramine | 280.3 | 124.9 |
| Desmethylsibutramine | 266.3 | 125.3 |
| Didesmethylsibutramine | 252.2 | 124.9 |
| Sibutramine-d7 | 287.3 | 125.2 |
| Desmethylsibutramine-d7 | 273.2 | 125.0 |
| This compound | 259.3 | 125.1 |
| Data sourced from a study on the quantification of sibutramine and its metabolites in human plasma.[6] |
Table 2: Method Validation Parameters
| Parameter | Sibutramine | Desmethylsibutramine | Didesmethylsibutramine |
| Linearity Range (pg/mL) | 10.0–10,000.0 | 10.0–10,000.0 | 10.0–10,000.0 |
| Correlation Coefficient (r²) | >0.9997 | >0.9997 | >0.9997 |
| Within-Run Precision (%CV) | 1.3–2.9 | 1.6–3.4 | 1.6–2.8 |
| Between-Run Precision (%CV) | 1.6–2.8 | 1.2–3.2 | 2.1–3.4 |
| Within-Run Accuracy (%) | 99.0–99.9 | 97.1–98.7 | 96.3–98.7 |
| Between-Run Accuracy (%) | 99.4–101.7 | 99.3–99.8 | 98.0–100.4 |
| This data is based on a validated LC-MS/MS method for human plasma.[6] |
Experimental Protocols
The following are detailed methodologies for the analysis of didesmethylsibutramine in biological samples.
Protocol 1: Sample Preparation (Liquid-Liquid Extraction from Human Plasma)
-
Sample Collection: Collect human plasma samples.
-
Internal Standard Spiking: To a 500 µL aliquot of plasma, add the deuterated internal standard, this compound.
-
Extraction:
-
Add methyl-ter-butyl ether as the extraction solvent.
-
Vortex mix the sample to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solution of acetonitrile (B52724) and ammonium (B1175870) acetate.[7]
-
Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography System:
-
Mass Spectrometry System:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transitions: Monitor the transitions listed in Table 1.
-
-
Data Analysis:
-
Integrate the peak areas for both didesmethylsibutramine and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of didesmethylsibutramine using a calibration curve constructed with known concentrations of the analyte and a constant concentration of the internal standard.
-
Experimental Workflow Diagram
This diagram outlines the key steps in the analytical process, from sample receipt to final data analysis.
Caption: High-level experimental workflow for bioanalytical testing.
Conclusion
The use of this compound as an internal standard is crucial for the robust and reliable quantification of didesmethylsibutramine in doping control and forensic toxicology. The protocols and data presented here provide a framework for developing and validating sensitive and accurate analytical methods using LC-MS/MS. The co-elution and identical ionization behavior of the analyte and its deuterated internal standard effectively compensate for analytical variability, leading to high-quality data essential for regulatory submissions and confident decision-making.[3][5]
References
- 1. Didesmethylsibutramine - Wikipedia [en.wikipedia.org]
- 2. doi.nrct.go.th [doi.nrct.go.th]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. [sites.ualberta.ca]
Application Notes and Protocols for the Preparation of Didesmethylsibutramine-d7 Stock Solutions and Working Standards
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the preparation of stock solutions and working standards of Didesmethylsibutramine-d7 (DDSB-d7), a deuterated internal standard crucial for the quantitative analysis of its non-labeled counterpart in various biological matrices. Accurate preparation of these standards is fundamental to achieving reliable and reproducible results in chromatographic and mass spectrometric assays. The following protocols outline the necessary materials, step-by-step procedures, and best practices for storage to ensure the integrity and stability of the prepared solutions.
Introduction
Didesmethylsibutramine is a primary active metabolite of sibutramine (B127822), a drug formerly used for weight management. For pharmacokinetic, metabolic, and toxicological studies, this compound serves as an ideal internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of deuterium (B1214612) atoms provides a mass shift that allows for clear differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties, ensuring similar behavior during sample extraction and chromatographic separation.
This application note details the standardized procedures for preparing high-concentration stock solutions and a series of lower-concentration working standards from neat this compound material.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound hydrochloride is presented in the table below. Note that molecular weight and CAS numbers may vary slightly depending on the salt form and the specific deuteration pattern.
| Property | Value |
| Chemical Name | 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine-d7 hydrochloride |
| Molecular Formula | C₁₅H₁₅D₇ClN·HCl or C₁₅H₁₆D₇Cl₂N |
| Molecular Weight | Approximately 295.30 - 295.89 g/mol (as HCl salt) |
| CAS Number | 1188263-87-7 or 1188331-25-0 |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C |
Experimental Protocols
Materials and Reagents
-
This compound (neat material, specified purity)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Analytical balance (readable to at least 0.01 mg)
-
Volumetric flasks (Class A; various sizes, e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and sterile, disposable tips
-
Amber glass vials with PTFE-lined screw caps (B75204) for storage
-
Vortex mixer
-
Ultrasonic bath
Preparation of Stock Solution (100.0 µg/mL)
This protocol describes the preparation of a 100.0 µg/mL primary stock solution of this compound in methanol.
-
Equilibration: Allow the vial containing the neat this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 1.0 mg) using an analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed compound to a clean, dry volumetric flask of appropriate size (e.g., a 10.0 mL flask for 1.0 mg of substance to make a 100.0 µg/mL solution).
-
Solvent Addition: Add a small volume of methanol (approximately half the final volume) to the flask.
-
Sonication and Mixing: Gently swirl the flask to wet the compound. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
-
Final Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume with methanol. Cap the flask and invert it several times to ensure homogeneity.
-
Labeling and Storage: Transfer the stock solution to a properly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the stock solution at 2-8°C. For long-term storage, -20°C is recommended.[1]
Calculation for Stock Solution:
Concentration (µg/mL) = (Mass of this compound (mg) / Volume of solvent (mL)) * 1000
Preparation of Working Standards
Working standards are prepared by serially diluting the stock solution. The following is an example of preparing a 10.0 µg/mL intermediate standard and a final 1.0 µg/mL working standard.
3.3.1. Preparation of a 10.0 µg/mL Intermediate Standard
-
Pipetting: Using a calibrated pipette, transfer 1.0 mL of the 100.0 µg/mL stock solution into a 10.0 mL volumetric flask.
-
Dilution: Dilute to the mark with the desired solvent (e.g., 50:50 methanol:water or acetonitrile).
-
Mixing: Cap the flask and vortex thoroughly to ensure a homogenous solution.
-
Storage: Transfer to a labeled amber vial and store under the same conditions as the stock solution.
3.3.2. Preparation of a 1.0 µg/mL Working Standard
-
Pipetting: Transfer 1.0 mL of the 10.0 µg/mL intermediate standard solution into a 10.0 mL volumetric flask.
-
Dilution: Dilute to the final volume with the appropriate solvent system.
-
Mixing: Cap and vortex to ensure homogeneity.
-
Storage: Store in a labeled amber vial at 2-8°C.
Further serial dilutions can be performed to achieve the desired concentrations for the calibration curve. A specific protocol found in the literature prepares a working solution of 30.0 ng/mL by diluting a 100.0 µg/mL stock solution with 50% methanol.[2]
Workflow Diagram
The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.
Stability and Storage Recommendations
To ensure the accuracy and reliability of analytical measurements, proper storage of stock and working solutions is critical.
-
Short-term Storage: For daily use, solutions can be stored in a refrigerator at 2-8°C.[1]
-
Long-term Storage: For periods longer than a week, it is recommended to store solutions in a freezer at -20°C or below to minimize degradation.[1]
-
Light Sensitivity: this compound may be light-sensitive. Always store solutions in amber vials to protect them from light.[1]
-
Solvent Considerations: While methanol is a common solvent, the choice of solvent for working standards should be compatible with the initial mobile phase of the analytical method to ensure good peak shape. Acidic or basic solutions should generally be avoided as they can catalyze deuterium-hydrogen exchange.[1]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can affect the stability of the compound. Aliquoting the stock solution into smaller, single-use vials is recommended.
Conclusion
The protocols outlined in this application note provide a standardized and reliable method for the preparation of this compound stock solutions and working standards. Adherence to these procedures, including accurate weighing, proper dilution techniques, and appropriate storage conditions, is essential for generating high-quality data in bioanalytical applications. Researchers should always refer to the certificate of analysis provided by the supplier for specific information regarding the purity and handling of the neat material.
References
Troubleshooting & Optimization
Troubleshooting poor peak shape for Didesmethylsibutramine-d7 in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Didesmethylsibutramine-d7. This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting protocols to help you resolve common issues with peak shape, ensuring the accuracy and reliability of your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific peak shape problems you may encounter with this compound.
Q1: Why is my this compound peak tailing?
Peak tailing is the most common peak shape issue for basic compounds like this compound. It is characterized by an asymmetric peak with a trailing edge that extends to the right. A USP Tailing Factor (Tf) greater than 1.5 is generally considered significant tailing.[1]
Primary Cause: Secondary Silanol (B1196071) Interactions this compound contains a secondary amine group, which is basic. In typical reversed-phase HPLC (pH > 3), this amine group can become protonated (positively charged). This positively charged analyte can then interact ionically with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns.[1] This secondary retention mechanism, in addition to the primary hydrophobic interaction, causes some analyte molecules to be retained longer, resulting in a tailing peak.[2][3]
Solutions:
-
Reduce Mobile Phase pH: Lowering the mobile phase pH to between 2 and 4 ensures that the residual silanol groups are fully protonated (Si-OH).[1][4][5] This neutralizes the active sites, preventing the secondary ionic interaction and dramatically improving peak symmetry. Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) is common.
-
Use a Highly Deactivated or End-Capped Column: Modern columns are often "end-capped," where bulky chemical groups are bonded to the silica (B1680970) surface to block most residual silanols.[1] Using a column specifically designed for basic compounds or one with high-purity silica and thorough end-capping will minimize tailing.
-
Increase Buffer Concentration: If using a buffer, ensure its concentration is adequate (typically 20-50 mM) to maintain a consistent pH at the column inlet where the sample is introduced.[2]
-
Check for Column Degradation: An old or contaminated column can exhibit increased tailing.[4] If the problem has developed gradually, consider replacing your guard column or analytical column.
Q2: What is causing my this compound peak to show fronting?
Peak fronting is an asymmetry where the front of the peak is broader than the back. This indicates that some analyte molecules are traveling through the column faster than the main band.
Common Causes & Solutions:
-
Sample Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase at the column inlet, leading to fronting.[6][7]
-
Incompatible Sample Solvent: Dissolving your sample in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase is a very common cause of peak distortion and fronting.[9][10] The strong solvent carries the analyte down the column prematurely before proper partitioning can occur.
-
Solution: Whenever possible, dissolve and inject your this compound standard or sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.[11]
-
Q3: My this compound peak is splitting into two. What should I do?
A split peak can appear as two distinct, closely eluting peaks or as a "shoulder" on the main peak.
Common Causes & Solutions:
-
Partially Blocked Column Frit: Particulates from the sample or system wear can clog the inlet frit of the column, causing the sample to flow through two different paths and resulting in a split peak for all analytes.[12]
-
Solution: First, try removing the guard column (if installed) to see if it is the source of the blockage. If the problem persists, gently reverse and flush the analytical column (check manufacturer's instructions first, as not all columns can be back-flushed). If this fails, the column frit may need to be replaced, or the entire column may require replacement.
-
-
Column Void or Channeling: A void or channel in the packing material at the head of the column can also create multiple flow paths.[2][13] This is often caused by pressure shocks or using a mobile phase with a pH outside the column's stable range.
-
Solution: A column with a significant void typically needs to be replaced.[13]
-
-
Strong Sample Solvent Effect: A severe mismatch between the sample solvent and the mobile phase can cause peak splitting, particularly for early eluting peaks.[14]
-
Solution: Prepare your sample in the mobile phase or a weaker solvent.[14]
-
Q4: Why is my this compound peak unusually broad?
Broad peaks can significantly reduce sensitivity (lower peak height) and compromise the resolution between adjacent peaks.
Common Causes & Solutions:
-
Excessive Extra-Column Volume: The volume of the HPLC system outside of the column (tubing, injector loop, detector flow cell) can contribute to band broadening.[4][15]
-
Solution: Use tubing with a smaller internal diameter (e.g., 0.12 mm) and keep the length as short as possible, especially between the column and the detector.
-
-
Sample Solvent Incompatibility: Injecting the sample in a much stronger solvent than the mobile phase can cause the initial sample band to be very wide, leading to a broad peak upon elution.[9][16]
-
Solution: Dilute the sample in the mobile phase.
-
-
Column Contamination or Degradation: Contaminants from previous injections can build up at the head of the column, interfering with the chromatography and causing peaks to broaden.[6][17]
-
Solution: Implement a column flushing protocol with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) at the end of each analytical batch.[9] If the problem persists, the column may need to be replaced.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Shape for a Basic Analyte This table illustrates the typical effect of adjusting mobile phase pH on the peak tailing factor for a basic compound like this compound on a standard C18 silica column.
| Mobile Phase pH | Analyte State | Silanol Group State | Primary Interaction | Secondary Interaction | Expected Tailing Factor (Tf) |
| 7.0 | R₃NH⁺ (Protonated) | SiO⁻ (Ionized) | Hydrophobic | Ionic | > 2.0 (Severe Tailing)[1] |
| 4.5 | R₃NH⁺ (Protonated) | SiO⁻ / SiOH (Mixed) | Hydrophobic | Reduced Ionic | ~1.5 - 2.0 (Moderate Tailing) |
| 3.0 | R₃NH⁺ (Protonated) | SiOH (Protonated) | Hydrophobic | Minimal | 1.0 - 1.3 (Symmetrical Peak)[1] |
Table 2: Troubleshooting Summary for Poor Peak Shape
| Peak Problem | Most Likely Cause for this compound | Recommended First Action | Secondary Actions |
| Tailing | Secondary interaction with silanol groups.[1] | Lower mobile phase pH to < 3.0 with formic acid. | Use an end-capped column; increase buffer strength.[4] |
| Fronting | Sample solvent is stronger than the mobile phase.[7] | Dissolve sample in the initial mobile phase. | Reduce injection volume or dilute the sample.[6][8] |
| Splitting | Partially blocked column inlet frit.[12] | Remove guard column and re-analyze. | Reverse and flush the analytical column; check for sample solvent mismatch. |
| Broadening | Excessive extra-column volume or column contamination.[4][6] | Check tubing length/ID between column and detector. | Flush column with strong solvent; ensure sample solvent matches mobile phase.[9] |
Experimental Protocols
Protocol 1: Adjusting Mobile Phase pH for Optimal Peak Shape
This protocol describes how to systematically lower the mobile phase pH to mitigate peak tailing for this compound.
-
Prepare Aqueous Stock: Prepare your aqueous mobile phase component (e.g., water with buffer salts like ammonium (B1175870) formate, if required).
-
Initial pH Check: Before adding the organic modifier, measure the pH of the aqueous component.
-
Acidification: Add a dilute acid modifier, such as 0.1% formic acid, dropwise to the aqueous solution while stirring. Monitor the pH using a calibrated pH meter until it reaches the target value (e.g., pH 3.0).
-
Final Mobile Phase Preparation: Combine the pH-adjusted aqueous phase with the organic modifier (e.g., Acetonitrile) in the desired ratio (e.g., 65:35 v/v).
-
System Equilibration: Flush the HPLC system with the new mobile phase for at least 10-15 column volumes before injecting your sample to ensure the column is fully equilibrated.
-
Analysis: Inject your this compound standard and evaluate the peak shape. Compare the tailing factor to the previous condition.
Protocol 2: Column Flushing to Remove Contamination
This protocol is used to clean a contaminated guard or analytical column that may be causing broad or split peaks.
-
Disconnect Column from Detector: To prevent contaminants from flowing into the detector cell, disconnect the tubing at the column outlet.
-
Flush Buffers: If your mobile phase contains buffers, flush the entire system and column with a buffer-free mobile phase (e.g., the same ratio of water/organic) for 15-20 minutes to prevent buffer precipitation.
-
Intermediate Polarity Flush: Flush the column with a solvent of intermediate polarity, such as Isopropanol (IPA) or Methanol, at a low flow rate (e.g., 0.5 mL/min) for 20-30 column volumes.
-
Strong Solvent Flush: Flush the column with a strong, non-polar solvent (for reversed-phase columns) like 100% Acetononitrile or Tetrahydrofuran (THF) for 30-50 column volumes to remove strongly retained contaminants.
-
Re-equilibration: Revert to the intermediate polarity solvent (Step 3) for 20 column volumes, then switch to your analytical mobile phase. Reconnect the detector and allow the system to fully equilibrate until a stable baseline is achieved before resuming analysis.
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak shape.
Caption: Secondary ionic interaction causing peak tailing.
Caption: Impact of mobile phase pH on peak shape.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. quora.com [quora.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. uhplcs.com [uhplcs.com]
- 5. agilent.com [agilent.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. restek.com [restek.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. uhplcs.com [uhplcs.com]
- 14. researchgate.net [researchgate.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
Minimizing ion suppression effects for Didesmethylsibutramine-d7
Welcome to the Technical Support Center for the analysis of Didesmethylsibutramine-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly ion suppression, encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound (DDSB-d7) is a stable isotope-labeled version of didesmethylsibutramine (B18375), a metabolite of sibutramine (B127822). It is used as an internal standard in quantitative bioanalysis. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes and experiences similar matrix effects, such as ion suppression. This allows for more accurate and precise quantification of didesmethylsibutramine in complex biological matrices.
Q2: What is ion suppression and how does it affect the analysis of this compound?
Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) reduce the ionization efficiency of the analyte and internal standard in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2] Even with a deuterated internal standard, significant ion suppression can lead to inaccurate results if the suppression effect is not consistent across samples and standards.
Q3: What are the typical mass transitions (MRM) for Didesmethylsibutramine and its deuterated internal standard, this compound?
The multiple reaction monitoring (MRM) transitions in positive ion mode are crucial for the selective detection of these compounds. The commonly used transitions are summarized in the table below.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Didesmethylsibutramine (DDSB) | 252.2 | 124.9 |
| This compound (DDSB-d7) | 259.3 | 125.1 |
Data sourced from a validated LC-MS/MS method for the quantification of sibutramine and its metabolites.[3]
Q4: I am observing a weak signal for this compound. What are the potential causes?
A weak signal for your internal standard can be due to several factors:
-
Significant Ion Suppression: High levels of co-eluting matrix components can suppress the signal.
-
Suboptimal MS Parameters: The mass spectrometer settings (e.g., collision energy, declustering potential) may not be optimized for this compound.
-
Poor Recovery During Sample Preparation: The extraction method may not be efficiently recovering the internal standard from the sample matrix.
-
Incorrect Concentration: The spiking concentration of the internal standard may be too low.
-
Degradation of the Standard: Improper storage or handling of the this compound stock solution can lead to degradation.
Q5: My results are inconsistent across different samples. Could this be related to ion suppression?
Yes, inconsistent results are a common symptom of variable ion suppression. If the composition of the matrix differs between your samples, the degree of ion suppression can also vary, leading to poor precision and accuracy. This highlights the importance of a robust sample preparation method to remove as many interfering matrix components as possible.
Troubleshooting Guides
Issue 1: Significant Signal Suppression Observed
If you suspect significant ion suppression is affecting your analysis, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for addressing ion suppression.
Issue 2: Poor Recovery of this compound
If you are experiencing low recovery of your internal standard, consider the following steps:
-
Re-evaluate your sample preparation method. The choice of extraction technique can significantly impact recovery. The table below provides a general comparison of common methods for small molecules like Didesmethylsibutramine.
| Sample Preparation Method | Principle | Expected Recovery | Relative Cleanliness of Extract | Throughput |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Moderate to High | Low (high levels of phospholipids (B1166683) and other matrix components remain) | High |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | High | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High | High | Low to Moderate |
-
Optimize the chosen extraction method. For example, with LLE, experiment with different organic solvents and pH adjustments of the aqueous phase. For SPE, test different sorbent types and elution solvents.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is adapted from a validated method for the analysis of sibutramine and its metabolites in human plasma.[3]
-
Sample Aliquoting: To a 1.5 mL polypropylene (B1209903) tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add 50 µL of this compound working solution (e.g., at a concentration of 30 ng/mL in 50% methanol).
-
Buffer Addition: Add 100 µL of 10 mM KH2PO4 solution and vortex briefly.
-
Extraction: Add 1 mL of methyl tertiary butyl ether (MTBE), cap the tube, and vortex for 5 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes at 20°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 90:10 acetonitrile:5 mM ammonium (B1175870) formate) and vortex for 2 minutes.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion Experiment to Identify Regions of Ion Suppression
This experiment helps to visualize at which retention times ion suppression is most severe.
Caption: Experimental setup for a post-column infusion experiment.
Methodology:
-
Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal.
-
Infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream using a T-connector placed between the analytical column and the mass spectrometer's ion source.
-
Once a stable baseline signal for this compound is observed, inject a blank matrix extract that has been prepared using your standard sample preparation procedure.
-
Monitor the signal of the this compound MRM transition. Any significant drop in the baseline signal corresponds to a region of ion suppression.
-
Compare the retention time of your analyte of interest with the regions of ion suppression to determine if they overlap.
References
Didesmethylsibutramine-d7 stability in processed samples and autosampler
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with didesmethylsibutramine-d7. The information provided is based on available stability data in processed samples and within an autosampler environment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent internal standard (IS) response (this compound) | - Degradation in stock solution: Improper storage temperature or prolonged storage. - Instability in processed samples: Exposure to room temperature for extended periods. - Autosampler instability: Prolonged residence time in the autosampler at ambient temperature. | - Stock Solution: Ensure stock solutions of this compound are stored at 2–8 °C and used within their stable period (e.g., stable for at least 26 days)[1]. Prepare fresh stock solutions if stability is uncertain. - Processed Samples: Minimize the time processed samples are kept at room temperature. Based on the stability of the non-deuterated analog, it is advisable to keep exposure to 72 hours or less[1]. - Autosampler: Maintain the autosampler at a cooled temperature (e.g., 4 °C). The non-deuterated analog is stable for up to 78 hours in an autosampler[1]; similar stability is expected for the deuterated standard. |
| Analyte (Didesmethylsibutramine) degradation | - Freeze-thaw instability: Multiple freeze-thaw cycles of plasma samples. - Long-term storage issues: Improper storage temperature or exceeding validated storage duration. | - Freeze-Thaw Cycles: The non-deuterated analyte is stable for at least three freeze-thaw cycles[1]. It is good practice to aliquot samples to avoid multiple cycles. - Long-Term Storage: Store plasma samples at -30 °C or lower. The non-deuterated analyte has been shown to be stable for up to 71 days at -30 °C[1][2]. |
| Poor peak shape or carryover | - Contamination in the LC-MS system. - Improper sample preparation. | - System Cleaning: Implement a robust wash cycle for the autosampler needle and injection port. - Sample Preparation: Ensure complete evaporation of the organic solvent after liquid-liquid extraction and proper reconstitution in the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: this compound stock solutions prepared in methanol (B129727) should be stored in a refrigerator at 2–8 °C. Under these conditions, they have been found to be stable for at least 26 days[1].
Q2: How stable is this compound in processed human plasma samples at room temperature?
A2: While specific quantitative data for this compound is not extensively published, the stability of its non-deuterated counterpart, didesmethylsibutramine (B18375), has been evaluated. Didesmethylsibutramine is stable in human plasma for at least 72 hours at room temperature[1]. It is a common and generally accepted practice in bioanalysis to assume that the deuterated internal standard exhibits similar stability to the unlabeled analyte.
Q3: What is the stability of this compound in an autosampler?
A3: Didesmethylsibutramine, the non-deuterated analog, has been shown to be stable in the autosampler for up to 78 hours when stored at ambient temperature[1]. Therefore, it is expected that this compound would also be stable under similar conditions. To minimize any potential for degradation, maintaining the autosampler at a cooler temperature (e.g., 4 °C) is recommended.
Q4: Are there any concerns with freeze-thaw cycles for samples containing this compound?
A4: Samples containing didesmethylsibutramine have been shown to be stable for at least three freeze-thaw cycles[1]. As the chemical properties of this compound are very similar to its non-deuterated form, it is expected to have comparable freeze-thaw stability. To mitigate any potential issues, it is best practice to aliquot samples to avoid repeated freeze-thaw cycles.
Q5: What are the recommended long-term storage conditions for plasma samples containing this compound?
A5: For long-term storage, plasma samples should be kept at -30 °C or lower. Didesmethylsibutramine has been found to be stable in human plasma for up to 71 days when stored at -30 °C[1][2].
Stability Data Summary
The following tables summarize the stability data for didesmethylsibutramine and its deuterated internal standard based on available literature.
Table 1: Stock Solution Stability of this compound
| Compound | Solvent | Storage Temperature | Duration | Stability |
| This compound | Methanol | 2–8 °C | 26 days | Stable[1] |
Table 2: Stability of Didesmethylsibutramine in Processed Human Plasma
| Stability Condition | Matrix | Storage Temperature | Duration | Stability |
| Room Temperature (Bench-top) | Human Plasma | Room Temperature | 72 hours | Stable[1] |
| Autosampler | Processed Plasma | Ambient | 78 hours | Stable[1] |
| Freeze-Thaw | Human Plasma | -30 °C to Room Temp. | 3 cycles | Stable[1] |
| Long-Term | Human Plasma | -30 °C | 71 days | Stable[1][2] |
Note: The stability of this compound in processed samples is inferred from the stability of the non-deuterated analyte, a standard practice in bioanalytical method development.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from a validated method for the quantification of sibutramine (B127822) and its metabolites in human plasma[3].
-
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Methyl tert-butyl ether (MTBE)
-
10 mM KH₂PO₄ solution
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
To 100 µL of a plasma sample, add 50 µL of the this compound internal standard working solution.
-
Add 100 µL of 10 mM KH₂PO₄ solution.
-
Add 2.5 mL of MTBE and vortex for 5 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at 40 °C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analytical Method
The following is a representative LC-MS/MS method for the analysis of didesmethylsibutramine.
-
Liquid Chromatography:
-
Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm) or equivalent
-
Mobile Phase: 5 mM ammonium (B1175870) formate (B1220265) : acetonitrile (B52724) (10:90, v/v)[3]
-
Flow Rate: 0.6 mL/min[3]
-
Injection Volume: 20 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for Didesmethylsibutramine: m/z 252.2 → 124.9[1]
-
MRM Transition for this compound: A specific transition for the deuterated standard would be used (e.g., m/z 259.2 → 124.9, assuming d7 is on a part of the molecule that doesn't include the fragment ion).
-
Visualizations
Caption: Experimental workflow for the analysis of this compound in plasma.
Caption: Troubleshooting logic for inconsistent internal standard response.
References
Improving extraction recovery of Didesmethylsibutramine-d7 from urine samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction recovery of Didesmethylsibutramine-d7 from urine samples.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from urine?
A1: The most common methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Another emerging technique is Dried Urine Spot (DUS) analysis, which offers advantages in sample storage and handling.[1][2]
Q2: Why is the recovery of my deuterated internal standard, this compound, low?
A2: Low recovery of deuterated internal standards can stem from several factors, including:
-
Suboptimal pH: Didesmethylsibutramine is a basic compound, and the pH of the urine sample significantly impacts its extraction efficiency.
-
Inefficient Extraction Technique: Issues with the chosen SPE sorbent, elution solvent in SPE, or partitioning in LLE can lead to analyte loss.
-
Matrix Effects: Components in the urine matrix can interfere with the extraction process and suppress the analytical signal.[3]
-
Incomplete Hydrolysis: If Didesmethylsibutramine is present as a glucuronide conjugate, incomplete enzymatic hydrolysis will result in low recovery of the free form.
-
Analyte Breakthrough: During SPE, the analyte may not be adequately retained on the sorbent and can be lost during the sample loading or washing steps.
Q3: How does pH affect the extraction of this compound?
A3: Didesmethylsibutramine is a weak base. To ensure it is in a neutral, extractable form, the pH of the urine sample should be adjusted to be alkaline (typically pH 9-11) before extraction with an organic solvent in LLE or retention on a non-polar SPE sorbent. Acidic conditions can lead to the ionization of the analyte, making it more water-soluble and difficult to extract into an organic phase.[4]
Q4: Is enzymatic hydrolysis necessary for this compound extraction from urine?
A4: Sibutramine and its metabolites can be excreted in urine as glucuronide conjugates.[5] To measure the total concentration of Didesmethylsibutramine, enzymatic hydrolysis with β-glucuronidase is often necessary to cleave the glucuronide moiety and release the free analyte for extraction.[2][6] The efficiency of this step is crucial for accurate quantification.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Problem: The recovery of this compound is consistently below the acceptable range (typically >80%).
Workflow for Troubleshooting Low SPE Recovery:
Caption: Troubleshooting workflow for low SPE recovery.
Detailed Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Incomplete Enzymatic Hydrolysis | Didesmethylsibutramine can be present as a glucuronide conjugate. Ensure complete hydrolysis by optimizing the type of β-glucuronidase, incubation time, and temperature. Recombinant β-glucuronidases can offer faster and more efficient hydrolysis at room temperature.[7][8][9] |
| Inappropriate Sorbent Selection | For basic compounds like Didesmethylsibutramine, a mixed-mode cation exchange sorbent or a polymeric reversed-phase sorbent is often more effective than a standard C18 silica-based sorbent.[1][10] |
| Suboptimal Sample pH | Adjust the urine sample to an alkaline pH (9-11) before loading it onto the SPE cartridge to ensure the analyte is in its neutral form and retains well on a non-polar sorbent. |
| Analyte Breakthrough During Loading/Washing | The wash solvent may be too strong, causing the analyte to be washed away. Use a weaker organic solvent in the wash step. Analyze the wash eluate to confirm if the analyte is being lost at this stage. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the strength of the elution solvent (e.g., by adding a small percentage of a stronger solvent like isopropanol (B130326) or ammonia (B1221849) to methanol) or increase the volume of the elution solvent. |
| Matrix Effects | Dilute the urine sample with water or a suitable buffer before extraction to minimize the impact of interfering substances.[11][12] |
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem: The recovery of this compound is poor, and/or an emulsion has formed.
Workflow for Troubleshooting Low LLE Recovery:
Caption: Troubleshooting workflow for low LLE recovery.
Detailed Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Emulsion Formation | Emulsions are common with urine samples due to the presence of endogenous surfactants. To break an emulsion: - Salting out: Add sodium chloride to the aqueous phase to increase its polarity. - Centrifugation: Spin the sample to facilitate phase separation. - Gentle Mixing: Instead of vigorous shaking, gently rock or swirl the sample. - Solvent Addition: Add a small amount of a different organic solvent. |
| Suboptimal pH | Adjust the urine sample to an alkaline pH (9-11) to ensure this compound is in its non-ionized, more organic-soluble form.[4] |
| Inappropriate Extraction Solvent | The polarity of the extraction solvent is critical. Test a range of solvents with varying polarities, such as methyl tert-butyl ether (MTBE), ethyl acetate (B1210297), or a mixture of hexane (B92381) and isoamyl alcohol. Dichloromethane has also been shown to be an efficient solvent for extracting a wide range of compounds from urine.[13] |
| Incomplete Partitioning | The analyte may not be fully partitioning into the organic phase in a single extraction. Increase the volume of the extraction solvent or perform multiple extractions with smaller volumes of solvent and pool the organic layers. |
| Matrix Effects | If experiencing ion suppression in the subsequent analysis, consider a back-extraction step. After the initial extraction into an organic solvent, back-extract the analyte into an acidic aqueous solution, then re-adjust the pH to alkaline and extract again into a clean organic solvent. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Sample Pre-treatment and Hydrolysis:
-
To 1 mL of urine, add 50 µL of an internal standard working solution (this compound).
-
Add 500 µL of acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase from E. coli.
-
Vortex and incubate at 55°C for 2 hours.
-
Allow the sample to cool to room temperature.
-
Add 1 mL of 100 mM ammonium (B1175870) hydroxide (B78521) solution (pH ~11).
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of deionized water, and finally 1 mL of 100 mM ammonium hydroxide. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash with 1 mL of 5% methanol in deionized water.
-
Dry the cartridge under vacuum or positive pressure for 5-10 minutes.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Pre-treatment and Hydrolysis (if necessary):
-
Follow the same hydrolysis procedure as in the SPE protocol (Step 1).
-
After hydrolysis and cooling, add 1 mL of 1 M sodium hydroxide to adjust the pH to >10.
-
-
Extraction:
-
Add 5 mL of methyl tert-butyl ether (MTBE) to the sample in a glass tube.
-
Cap the tube and gently rock for 20 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Phase Separation:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Sibutramine Metabolites from Urine
| Extraction Method | Analyte | Extraction Solvent/Sorbent | pH | Average Recovery (%) | Reference |
| Dried Urine Spot (DUS) | Didesmethylsibutramine | Methanol | N/A | 80-120 | [2] |
| Liquid-Liquid Extraction (LLE) | General Organic Acids | Ethyl Acetate | 14 then acidified | ~77.4 | |
| Solid-Phase Extraction (SPE) | General Organic Acids | Not specified | Not specified | ~84.1 | |
| Solid-Phase Extraction (SPE) | Various Drugs | Phenyl (C6H5) Sorbent | Not specified | >85.5 | [1] |
Note: Data specific to this compound recovery with various LLE solvents and SPE sorbents is limited in the literature. The table provides data for the parent compound, its non-deuterated metabolite, or general drug classes to illustrate expected recovery ranges.
References
- 1. Comparison of different sorbent materials for solid-phase extraction of selected drugs in human urine analyzed by UHPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 3. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Optimized Conditions for the Enzymatic Hydrolysis of [research.amanote.com]
- 6. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.com [phenomenex.com]
- 9. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Managing cross-contribution between Didesmethylsibutramine-d7 and the analyte
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of didesmethylsibutramine (B18375) and its deuterated internal standard, didesmethylsibutramine-d7.
Frequently Asked Questions (FAQs)
Q1: What is cross-contribution and why is it a concern in the analysis of didesmethylsibutramine using this compound as an internal standard?
A1: Cross-contribution, also known as isotopic cross-talk or interference, occurs when the signal from the analyte (didesmethylsibutramine) is detected in the mass channel of its stable isotope-labeled internal standard (this compound), or vice-versa. This is a concern because it can lead to inaccurate quantification of the analyte. The underlying principle of using a stable isotope-labeled internal standard is that it behaves chemically and physically identically to the analyte during sample preparation and analysis, but is distinguishable by its mass. If their signals are not distinct, the accuracy of the quantitative results can be compromised.
Q2: What causes cross-contribution between didesmethylsibutramine and this compound?
A2: The primary causes of cross-contribution in LC-MS/MS analysis are:
-
Natural Isotopic Abundance: Molecules are not composed of single isotopes. For example, carbon has a naturally occurring heavier isotope, ¹³C. At high concentrations of didesmethylsibutramine, the probability of several heavier isotopes being present in a single molecule increases. This can result in a molecule with a mass-to-charge ratio (m/z) that overlaps with the m/z of this compound, causing interference.[1]
-
Isotopic Purity of the Internal Standard: The deuterated internal standard, this compound, may contain a small percentage of the non-deuterated analyte as an impurity from its synthesis. This would lead to a direct contribution to the analyte signal.
-
In-source Fragmentation: Although less common for this type of interference, fragmentation of the analyte within the ion source of the mass spectrometer could potentially generate ions with m/z values that interfere with the internal standard.
Q3: How can I assess the potential for cross-contribution in my assay?
A3: A straightforward way to assess cross-contribution is to analyze a high-concentration sample of the analyte (didesmethylsibutramine) without the internal standard (this compound) and monitor the mass transition of the internal standard. Conversely, analyze a sample containing only the internal standard to check for the presence of the non-deuterated analyte. Regulatory guidelines often suggest that the peak area of the internal standard in a blank sample should not exceed 5% of the mean peak area of the internal standard at the lower limit of quantification (LLOQ).[2]
Troubleshooting Guide
Issue: Non-linear calibration curve, particularly at the high end of the concentration range.
This can be an indication of cross-contribution from the analyte to the internal standard.
Troubleshooting Steps:
-
Verify the absence of interference in blank samples: Analyze six different lots of blank matrix to ensure no endogenous components interfere with the analyte or internal standard. The response in the analyte channel should be less than 20% of the LLOQ response, and the response in the internal standard channel should be less than 5% of the mean internal standard response.[2]
-
Assess analyte contribution to the internal standard signal:
-
Prepare a sample containing the highest concentration of the analyte standard without the internal standard.
-
Analyze this sample and monitor the MRM transition for the internal standard.
-
If a significant peak is observed, this confirms cross-contribution from the analyte.
-
-
Assess internal standard purity:
-
Prepare a sample containing only the internal standard at the working concentration.
-
Analyze this sample and monitor the MRM transition for the analyte.
-
A significant peak indicates the presence of the non-deuterated analyte as an impurity in the internal standard.
-
Solutions:
-
Optimize Chromatographic Separation: Ensure that the analyte and internal standard are chromatographically resolved from any potential interfering matrix components. While the analyte and its deuterated internal standard typically co-elute, good chromatography is essential to minimize matrix effects that could exacerbate any minor cross-contribution.
-
Adjust Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the effect of cross-contribution from the analyte, especially if the interference is relatively low. However, this should be done cautiously as it can affect the overall sensitivity of the assay.
-
Select Different MRM Transitions: If possible, select alternative precursor and product ions for the analyte and internal standard that are less prone to isotopic overlap.
-
Use a Non-linear Calibration Model: If the cross-contribution is consistent and predictable, a non-linear regression model (e.g., quadratic fit) for the calibration curve may provide more accurate quantification.[3]
Experimental Protocols
Protocol 1: Assessment of Cross-Contribution from Analyte to Internal Standard
-
Prepare a stock solution of didesmethylsibutramine at a high concentration (e.g., 100 µg/mL) in a suitable solvent like methanol.
-
Spike a known volume of blank biological matrix (e.g., human plasma) with the didesmethylsibutramine stock solution to achieve a final concentration at the upper limit of quantification (ULOQ) of your intended assay.
-
Do not add the this compound internal standard.
-
Process the sample using your established extraction procedure (e.g., liquid-liquid extraction or protein precipitation).[2]
-
Analyze the extracted sample by LC-MS/MS.
-
Monitor the MRM transitions for both didesmethylsibutramine and this compound.
-
Evaluate the peak area in the this compound channel. A significant peak indicates cross-contribution.
Protocol 2: Assessment of Internal Standard Purity
-
Prepare a working solution of the this compound internal standard at the concentration used in your assay.
-
Spike a known volume of blank biological matrix with the internal standard working solution.
-
Do not add the didesmethylsibutramine analyte.
-
Process the sample using your established extraction procedure.
-
Analyze the extracted sample by LC-MS/MS.
-
Monitor the MRM transitions for both didesmethylsibutramine and this compound.
-
Evaluate the peak area in the didesmethylsibutramine channel. A significant peak indicates the presence of the non-deuterated analyte as an impurity.
Quantitative Data Summary
The following table summarizes typical mass spectrometric parameters used for the analysis of didesmethylsibutramine and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Didesmethylsibutramine | 252.2 | 124.9 | [2][4] |
| This compound | 259.2 (approx.) | 124.9 (or other) | [2][4] |
Note: The exact m/z for this compound may vary slightly based on the specific deuteration pattern.
Visualizations
Caption: Experimental workflow for the quantitative analysis of didesmethylsibutramine.
Caption: Troubleshooting logic for managing cross-contribution.
References
- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Didesmethylsibutramine-d7 Analysis in Human Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Didesmethylsibutramine-d7 in human plasma assays using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the expected matrix effect for this compound in human plasma?
A1: The matrix effect for Didesmethylsibutramine (DDSB) and its deuterated internal standard, this compound, is generally minimal when using appropriate sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). One study reported that the ion suppression/enhancement for DDSB was found to have a coefficient of variation (CV) of 1.30%, indicating a negligible effect on ion suppression and enhancement at the analyte's retention time.[1] It is crucial to use a deuterated internal standard like this compound to compensate for any potential matrix-induced variations in ionization efficiency.[2]
Q2: What are the typical retention times for Didesmethylsibutramine and its deuterated internal standard?
A2: Retention times can vary depending on the specific chromatographic conditions. However, a validated method reported the retention time for both Didesmethylsibutramine (DDSB) and this compound (DDSB d7) to be approximately 6.2 minutes.[1][3]
Q3: What are the recommended mass transitions (MRM) for Didesmethylsibutramine and its internal standard?
A3: For positive ion mode electrospray ionization (ESI), a common multiple reaction monitoring (MRM) transition for Didesmethylsibutramine (DDSB) is m/z 252.2/124.9.[1][3] The mass transition for the deuterated internal standard, this compound, would be adjusted to account for the seven deuterium (B1214612) atoms.
Q4: What is a suitable sample preparation method to minimize matrix effects?
A4: Liquid-liquid extraction (LLE) has been shown to be an effective method for extracting Didesmethylsibutramine and its metabolites from human plasma with good recovery and minimal matrix effects.[1][3] Protein precipitation and solid-phase extraction (SPE) are also viable alternatives that can effectively remove matrix components.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Matrix Effect (Ion Suppression or Enhancement) | Inadequate sample cleanup. Co-elution of matrix components (e.g., phospholipids). Inefficient ionization due to matrix components. | 1. Optimize Sample Preparation: Switch to a more rigorous cleanup method (e.g., from protein precipitation to LLE or SPE).[2] 2. Modify Chromatographic Conditions: Adjust the mobile phase composition or gradient to better separate the analyte from interfering matrix components. 3. Dilute the Sample: Diluting the plasma sample can reduce the concentration of interfering matrix components.[4] 4. Evaluate Different Ionization Sources: If available, test alternative ionization sources that may be less susceptible to matrix effects. |
| Poor Peak Shape for this compound | Suboptimal chromatographic conditions. Column degradation. Injector issues. | 1. Check Mobile Phase: Ensure the mobile phase is correctly prepared and degassed. 2. Inspect the Column: Check for column blockage or aging. Consider replacing the column if necessary. 3. Clean the Injector: Perform routine maintenance on the autosampler and injector. |
| Inconsistent Internal Standard Response | Inaccurate spiking of the internal standard. Degradation of the internal standard. Variable extraction recovery. | 1. Verify Pipetting Accuracy: Ensure precise and consistent addition of the internal standard to all samples. 2. Check Internal Standard Stability: Assess the stability of the this compound stock and working solutions. 3. Optimize Extraction Procedure: Ensure the chosen extraction method provides consistent recovery for the internal standard across all samples. |
| Low Recovery of this compound | Inefficient extraction from the plasma matrix. Suboptimal pH for extraction. Inappropriate extraction solvent. | 1. Optimize Extraction Solvent: Test different organic solvents or solvent mixtures for LLE. 2. Adjust pH: Optimize the pH of the plasma sample before extraction to ensure the analyte is in a neutral form for efficient extraction into the organic phase. 3. Increase Mixing/Vortexing Time: Ensure thorough mixing of the plasma sample with the extraction solvent. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for Human Plasma
This protocol is based on a validated method for the quantification of sibutramine (B127822) and its metabolites in human plasma.[1][3]
-
Pipette 500 µL of human plasma into a clean centrifuge tube.
-
Add the internal standard solution (this compound).
-
Add the extraction solvent (e.g., methyl t-butyl ether).
-
Vortex the mixture for a specified time (e.g., 10 minutes).
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of Didesmethylsibutramine.
| Parameter | Value |
| Liquid Chromatography | |
| Column | Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm)[1][3] |
| Mobile Phase | 5 mM ammonium (B1175870) formate:acetonitrile (10:90, v/v)[1][3] |
| Flow Rate | 0.6 mL/min[1][3] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 40 °C[3] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[1][3] |
| MRM Transition (DDSB) | m/z 252.2 → 124.9[1][3] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the appropriate MRM transitions for Didesmethylsibutramine-d7
This technical support center provides guidance on the selection of appropriate Multiple Reaction Monitoring (MRM) transitions for the analysis of Didesmethylsibutramine-d7 (DDSB-d7) using tandem mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
A1: The recommended MRM transition for the quantification of this compound is m/z 259.3 → 125.1.[1] This transition corresponds to the fragmentation of the protonated molecule ([M+H]⁺) into a stable product ion.
Q2: Why is this compound used in analyses?
A2: this compound is a deuterated analog of Didesmethylsibutramine, a primary metabolite of the drug Sibutramine (B127822).[2] It is commonly used as an internal standard in quantitative bioanalytical methods, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.
Q3: What ionization mode is typically used for the analysis of this compound?
A3: Electrospray ionization (ESI) in the positive ion mode is the standard technique for the analysis of Didesmethylsibutramine and its deuterated internal standards.[1][3] This is because the amine functional groups in the molecule are readily protonated.
Troubleshooting Guide
Issue: Low or no signal for the this compound internal standard.
-
Possible Cause 1: Incorrect MRM transition settings.
-
Solution: Verify that the mass spectrometer is programmed with the correct precursor ion (Q1) and product ion (Q3) masses. For this compound, the transition should be set to 259.3 → 125.1.[1]
-
-
Possible Cause 2: Suboptimal instrument parameters.
-
Solution: Optimize compound-dependent parameters such as collision energy (CE) and declustering potential (DP). While specific values are instrument-dependent, they are critical for achieving maximum sensitivity. Refer to your instrument's tuning protocols.
-
-
Possible Cause 3: Issues with the internal standard solution.
-
Solution: Confirm the concentration and integrity of your this compound stock and working solutions. Ensure proper storage to prevent degradation. Prepare fresh dilutions if necessary.
-
-
Possible Cause 4: Chromatographic problems.
-
Solution: Poor peak shape or retention time shifts can lead to a reduced signal. Ensure the analytical column is in good condition and the mobile phase composition is correct and properly prepared. A typical mobile phase might consist of an ammonium (B1175870) formate (B1220265) buffer and acetonitrile.[1]
-
Issue: High background noise or interfering peaks.
-
Possible Cause 1: Matrix effects.
-
Solution: Biological samples can contain components that co-elute with the analyte and interfere with ionization. Improve the sample preparation method (e.g., by using solid-phase extraction or liquid-liquid extraction) to remove interfering substances.[1]
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure that all solvents, reagents, and labware are free from contamination. Run blank samples to identify the source of any background noise.
-
Data Presentation
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Typical Use |
| This compound | 259.3 | 125.1 | Internal Standard |
| Didesmethylsibutramine | 252.2 | 124.9 | Analyte |
| Desmethylsibutramine-d7 | 273.2 | 125.0 | Internal Standard |
| Desmethylsibutramine | 266.3 | 125.3 | Analyte |
| Sibutramine-d7 | 287.3 | 125.2 | Internal Standard |
| Sibutramine | 280.3 | 124.9 | Analyte |
Table based on data from Reddy et al., 2012.[1]
Experimental Protocols
Methodology for MRM Transition Selection and Optimization
-
Preparation of Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent, typically methanol (B129727) or a mixture of methanol and water.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Precursor Ion Identification (Q1 Scan): Perform a full scan in the Q1 quadrupole to identify the protonated molecular ion ([M+H]⁺). For this compound, this should be observed at m/z 259.3.
-
Product Ion Identification (Product Ion Scan): Select the precursor ion (m/z 259.3) in Q1 and perform a product ion scan in Q3 to identify the most abundant and stable fragment ions. The major product ion for this compound is typically m/z 125.1.[1]
-
MRM Transition Optimization:
-
Set up the MRM transition with the identified precursor and product ions (259.3 → 125.1).
-
Optimize the collision energy (CE) by performing a series of experiments where the CE is varied in small increments (e.g., 2 eV steps) to find the value that yields the highest product ion intensity.
-
Optimize other compound-dependent parameters, such as declustering potential (DP) or cone voltage, in a similar manner to maximize the precursor ion signal.
-
-
Chromatographic Integration: Once optimized, incorporate the MRM transition into your LC-MS/MS method. Ensure that the chromatographic conditions provide good separation and peak shape for this compound.
Mandatory Visualization
Caption: Workflow for selecting and optimizing MRM transitions for this compound.
References
- 1. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. [sites.ualberta.ca]
- 3. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
Ensuring linearity and reproducibility with Didesmethylsibutramine-d7
Welcome to the technical support center for Didesmethylsibutramine-d7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring linearity and reproducibility in quantitative analyses. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in LC-MS/MS analysis?
A1: this compound is a deuterated internal standard (IS). Its fundamental role is to serve as an internal reference to correct for variations that may occur during sample preparation, extraction, and analysis.[1][2] Because it is chemically almost identical to the non-labeled analyte (Didesmethylsibutramine), it experiences similar effects from sample loss, matrix effects (ion suppression or enhancement), and instrument variability.[2] By adding a known amount of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.[2]
Q2: What are the ideal characteristics of a deuterated internal standard like this compound?
A2: For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity.[2] It is recommended to use an internal standard with a deuterium (B1214612) labeling of +3 amu or greater to minimize isotopic overlap with the analyte. This compound, with seven deuterium atoms, meets this criterion.
Q3: How can I assess the isotopic purity of my this compound standard?
A3: To determine the isotopic purity, prepare a high-concentration solution of the this compound standard in a clean solvent. Analyze this solution using your LC-MS/MS method and monitor the mass transition of the unlabeled analyte (Didesmethylsibutramine).[1] Any signal detected at the analyte's transition can be used to calculate the percentage of the unlabeled analyte relative to the main deuterated peak, indicating the isotopic purity.[2]
Q4: Can this compound perfectly correct for all matrix effects?
A4: While deuterated internal standards are excellent for correcting matrix effects, it cannot be assumed that they will always do so perfectly.[2] If the analyte and the internal standard separate chromatographically, even slightly, they may be exposed to different co-eluting matrix components as they enter the mass spectrometer, leading to differential ion suppression or enhancement.[2]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues related to linearity and reproducibility when using this compound.
Issue 1: Poor Linearity in Calibration Curve
Symptoms:
-
The correlation coefficient (r²) of the calibration curve is below the acceptable limit (e.g., <0.99).
-
The curve appears non-linear, especially at the lower or upper ends of the concentration range.
Possible Causes & Solutions:
-
Cause: Inaccurate preparation of stock solutions or calibration standards.
-
Solution: Carefully reprepare all stock solutions and calibration standards. Ensure accurate pipetting and dilutions.
-
-
Cause: Isotopic contribution from the internal standard to the analyte signal.
-
Solution: Check the isotopic purity of the this compound. If significant unlabeled analyte is present, it may affect the low-end linearity.
-
-
Cause: Saturation of the detector at high concentrations.
-
Solution: Reduce the concentration of the highest calibration standard or dilute the samples to fall within the linear range.
-
Issue 2: High Variability and Poor Reproducibility
Symptoms:
-
High coefficient of variation (%CV) in quality control (QC) samples.
-
Inconsistent results between analytical runs.
Possible Causes & Solutions:
-
Cause: Inconsistent sample extraction procedure.
-
Solution: Ensure the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol is followed precisely for all samples.[3] Pay close attention to details such as solvent volumes, vortexing times, and phase separation.
-
-
Cause: Chromatographic separation of the analyte and internal standard.
-
Cause: Instability of the analyte or internal standard in the autosampler.
Experimental Protocols & Data
LC-MS/MS Method for Quantification of Sibutramine (B127822) and its Metabolites
This protocol is based on a validated method for the quantification of sibutramine and its two main metabolites, N-desmethylsibutramine (DSB) and N-didesmethylsibutramine (DDSB), in human plasma.[3]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 500 µL of plasma, add the internal standard solution (including this compound).
- Add extraction solvent (e.g., methyl t-butyl ether).[5]
- Vortex to mix.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
- Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm)[3]
- Mobile Phase: 5 mM ammonium (B1175870) formate (B1220265) : acetonitrile (B52724) (10:90, v/v)[3]
- Flow Rate: 0.6 mL/min[3]
- Injection Volume: 20 µL[3]
3. Mass Spectrometry Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
- Sibutramine: m/z 280.3 → 124.9[3]
- N-desmethylsibutramine: m/z 266.3 → 125.3[3]
- N-didesmethylsibutramine: m/z 252.2 → 124.9[3]
Quantitative Data Summary
The following tables summarize typical performance data for a validated LC-MS/MS method using deuterated internal standards for sibutramine and its metabolites.
Table 1: Linearity of Calibration Curves [3]
| Analyte | Concentration Range (pg/mL) | Correlation Coefficient (r²) |
| Sibutramine (SB) | 10.0 - 10,000.0 | > 0.9997 |
| N-desmethylsibutramine (DSB) | 10.0 - 10,000.0 | > 0.9997 |
| N-didesmethylsibutramine (DDSB) | 10.0 - 10,000.0 | > 0.9997 |
Table 2: Precision and Accuracy [6]
| Analyte | QC Level | Concentration (pg/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |
| SB | LQC | 30.0 | 3.5 | 4.1 | 98.7 |
| MQC | 3500.0 | 2.7 | 3.2 | 101.2 | |
| HQC | 8000.0 | 4.7 | 5.3 | 97.6 | |
| DSB | LQC | 30.0 | 9.7 | 8.5 | 102.3 |
| MQC | 3500.0 | 10.2 | 9.8 | 95.6 | |
| HQC | 8000.0 | 4.7 | 5.1 | 98.9 | |
| DDSB | LQC | 30.0 | 2.4 | 3.1 | 103.1 |
| MQC | 3500.0 | 1.7 | 2.5 | 101.8 | |
| HQC | 8000.0 | 6.1 | 7.2 | 96.5 |
Table 3: Recovery [3]
| Analyte | LQC Recovery (%) | MQC Recovery (%) | HQC Recovery (%) | Average Recovery (%) |
| SB | 99.6 ± 3.5 | 88.2 ± 2.7 | 97.6 ± 4.7 | 95.1 ± 6.1 |
| DSB | 95.5 ± 9.7 | 92.6 ± 10.2 | 92.3 ± 4.7 | 93.5 ± 1.8 |
| DDSB | 99.2 ± 2.4 | 94.2 ± 1.7 | 94.5 ± 6.1 | 96.0 ± 2.8 |
Visualizations
Caption: Experimental workflow for bioanalysis using this compound.
Caption: Troubleshooting logic for poor linearity in calibration curves.
Caption: Troubleshooting logic for poor reproducibility in analytical runs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Sibutramine Analysis: Method Validation Utilizing Didesmethylsibutramine-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of sibutramine (B127822), with a specific focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing Didesmethylsibutramine-d7 as an internal standard. The presented data and protocols are intended to assist researchers in selecting and implementing robust and reliable analytical procedures for sibutramine in various matrices.
Methodology and Performance Comparison
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification in bioanalytical methods, as it effectively compensates for matrix effects and variations in sample processing and instrument response. Below is a comparative summary of a validated LC-MS/MS method using this compound against other analytical techniques reported for sibutramine analysis.
Table 1: Comparison of Analytical Methods for Sibutramine Quantification
| Parameter | LC-MS/MS with this compound IS[1] | GC-MS[2] | HPLC-UV[3][4] | HPTLC-Densitometry[5][6] |
| Internal Standard | This compound | Not specified | Not specified | Not specified |
| Linearity Range | 10.0–10,000.0 pg/mL | 0.3–30 µg/mL | 20–60 µg/mL; 0.01-20.0 mg/g | 0.250–1.250 µ g/band |
| Limit of Detection (LOD) | Not explicitly stated, but LOQ is 10.0 pg/mL | 0.181 µg/mL | 0.04 µg/mL; 0.1% | 0.0765 µ g/band |
| Limit of Quantification (LOQ) | 10.0 pg/mL | 0.5488 µg/mL | 0.12 µg/mL; 1.0% | 0.2318 µ g/band |
| Matrix | Human Plasma | Dietary Supplements | Bulk and Pharmaceutical Formulations, Dietary Supplements | Dietary Supplements |
| Correlation Coefficient (r²) | ≥ 0.9997 | 0.9999 | 0.999; 0.9993 | Not specified |
Experimental Protocols
LC-MS/MS Method Using this compound Internal Standard
This method is optimized for the sensitive and specific quantification of sibutramine and its metabolites, N-desmethylsibutramine (DSB) and N-didesmethylsibutramine (DDSB), in human plasma.[1]
1. Sample Preparation: Liquid-Liquid Extraction
-
Spike plasma samples with the internal standard solution (this compound for DDSB, and corresponding deuterated standards for sibutramine and DSB).
-
Perform liquid-liquid extraction of the analytes and internal standards from the plasma matrix.
2. Chromatographic Conditions:
-
Analytical Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm, 80 Å)[1]
-
Mobile Phase: 5 mM ammonium (B1175870) formate (B1220265) : acetonitrile (B52724) (10:90, v/v)[1]
-
Flow Rate: 0.6 mL/min[1]
-
Column Temperature: 40 °C[1]
-
Injection Volume: 20 µL[1]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions:
-
Sibutramine: m/z 280.3 → 124.9[1]
-
N-desmethylsibutramine (DSB): m/z 266.3 → 125.3[1]
-
N-didesmethylsibutramine (DDSB): m/z 252.2 → 124.9[1]
-
Note: The specific transition for this compound was not provided in the source material but would be determined by a mass shift corresponding to the deuterium (B1214612) labeling.
-
Workflow for Sibutramine Analysis using LC-MS/MS
The following diagram illustrates the key steps involved in the validated LC-MS/MS method for sibutramine analysis.
Caption: Workflow for sibutramine analysis by LC-MS/MS.
Alternative Analytical Approaches
While LC-MS/MS with a deuterated internal standard offers high sensitivity and specificity, other methods have been successfully validated for sibutramine analysis in different contexts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides good sensitivity and is suitable for the analysis of sibutramine in dietary supplements.[2] However, it may require derivatization for certain compounds to improve volatility and thermal stability.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique, HPLC-UV has been validated for the quantification of sibutramine in bulk drug and pharmaceutical formulations.[3][4] Its sensitivity is generally lower than that of mass spectrometric methods.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a high-throughput and cost-effective method for the screening and quantification of sibutramine in dietary supplements.[5][6]
The choice of analytical method should be guided by the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For bioanalytical studies requiring high accuracy and precision, the use of a stable isotope-labeled internal standard like this compound with LC-MS/MS is the recommended approach.
References
- 1. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijrpc.com [ijrpc.com]
- 4. [Development and validation of methodology of quantitative determination of sibutramine in dietary supplements by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements [foliamedica.bg]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for the Quantification of Didesmethylsibutramine
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of sibutramine (B127822) and its metabolites, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of Didesmethylsibutramine-d7, a deuterated internal standard, with other non-deuterated alternatives used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of didesmethylsibutramine (B18375).
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis.[1][2] By replacing some of the hydrogen atoms with their heavy isotope, deuterium, a molecule is created that is chemically and physically almost identical to the analyte of interest. This near-identical nature allows the SIL-IS to co-elute with the analyte during chromatography and experience the same degree of ionization efficiency or suppression in the mass spectrometer, a phenomenon known as the matrix effect. This ensures that variations during sample preparation and analysis are effectively compensated for, leading to higher accuracy and precision.[1]
Performance of this compound
A validated LC-MS/MS method for the simultaneous quantification of sibutramine (SB), desmethylsibutramine (B128398) (DSB), and didesmethylsibutramine (DDSB) in human plasma utilized their respective deuterated internal standards (SB-d7, DSB-d7, and DDSB-d7).[3] The performance of this method, which reflects the reliability of using this compound, is summarized in the table below.
| Parameter | Didesmethylsibutramine (DDSB) with DDSB-d7 as IS |
| Linearity Range | 10.0–10,000.0 pg/mL |
| Correlation Coefficient (r²) | >0.9997 |
| Within-Run Precision (%CV) | 1.6–2.8% |
| Between-Run Precision (%CV) | 2.1–3.4% |
| Within-Run Accuracy | 96.3–98.7% |
| Between-Run Accuracy | 98.0–100.4% |
| Overall Average Recovery | 96.0 ± 2.8% (Analyte), 98.7 ± 6.4% (IS) |
| Data from a study by Niraj Kumar, et al.[3] |
Alternative Internal Standards: Non-Deuterated Analogs
While deuterated standards are preferred, non-deuterated compounds, often structural analogs, have also been employed as internal standards for the analysis of sibutramine and its metabolites. These are typically more readily available and less expensive. However, their physicochemical properties may differ from the analyte, potentially leading to incomplete compensation for matrix effects and variability in sample preparation.
Several studies have reported the use of such alternatives:
| Internal Standard | Analyte(s) | Analytical Method |
| Propranolol | Sibutramine, N-Desmethylsibutramine, N-Didesmethylsibutramine | LC-MS/MS |
| Chlorpheniramine | Sibutramine and its metabolites | LC-MS/MS |
The use of these structural analogs necessitates more rigorous method validation to ensure they adequately track the analyte's behavior throughout the analytical process. Difficulties in terms of reproducibility and stability have been reported with methods using such standards.[3]
Experimental Protocols
A detailed experimental protocol for the quantification of didesmethylsibutramine using this compound as an internal standard is provided below, based on a validated LC-MS/MS method.[3]
Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of human plasma, add the internal standard solution (this compound).
-
Add 2.5 mL of the extraction solvent (a mixture of n-hexane and ethyl acetate).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
Chromatographic Conditions
-
Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer
-
Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm, 80 Å)[3]
-
Mobile Phase: 5 mM ammonium (B1175870) formate:acetonitrile (10:90, v/v)[3]
-
Flow Rate: 0.6 mL/min[3]
-
Column Temperature: 40°C[3]
-
Injection Volume: 20 µL
Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for Didesmethylsibutramine: m/z 252.2 → 124.9[3]
-
MRM Transition for this compound: Not specified in the provided search results.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the bioanalysis of didesmethylsibutramine.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of didesmethylsibutramine, the deuterated internal standard, this compound, demonstrates superior performance in terms of accuracy, precision, and reliability. Its ability to closely mimic the analyte of interest ensures effective compensation for matrix effects and other sources of analytical variability. While non-deuterated structural analogs offer a more accessible and cost-effective alternative, their use requires more extensive validation to ensure data integrity. For pivotal studies where the highest level of accuracy and reproducibility is paramount, this compound is the recommended internal standard.
References
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Didesmethylsibutramine Utilizing Didesmethylsibutramine-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of didesmethylsibutramine (B18375) (DDSB), a primary active metabolite of sibutramine (B127822). A critical aspect of bioanalytical method validation, particularly in the context of multi-site or evolving clinical trials, is the cross-validation of analytical methods. This ensures consistency and reliability of data generated across different laboratories or when a method is updated. Here, we focus on the use of a deuterated internal standard, Didesmethylsibutramine-d7, and compare its performance with methods employing non-deuterated (analog) internal standards.
The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis. This approach, known as isotope dilution mass spectrometry, relies on the principle that a stable isotope-labeled internal standard is chemically and physically almost identical to the analyte. Consequently, it is expected to behave identically during sample extraction, chromatography, and ionization in the mass spectrometer. This minimizes the impact of matrix effects and improves data quality.
In contrast, non-deuterated internal standards are different chemical entities that are structurally similar to the analyte. While often more readily available and less expensive, their physicochemical properties can differ, potentially leading to variations in chromatographic retention times and extraction recoveries. These differences can result in less effective compensation for matrix effects and, consequently, less reliable quantitative data.
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
The following tables summarize the performance characteristics of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using this compound as the internal standard compared to methods using non-deuterated internal standards for the analysis of didesmethylsibutramine in human plasma.
Table 1: Method Performance with Deuterated Internal Standard (this compound) [1]
| Parameter | Performance Metric |
| Linearity Range | 10.0–10,000.0 pg/mL |
| Correlation Coefficient (r²) | > 0.9997 |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL |
| Accuracy (at LLOQ) | 98.7% |
| Precision (at LLOQ) | 2.8% |
| Mean Recovery of DDSB | 96.0% |
| Mean Recovery of DDSB-d7 | 98.7% |
Table 2: Method Performance with Non-Deuterated Internal Standards
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Mean Recovery (%) | Reference |
| Bisoprolol | 0.10 - 11.00 | 0.10 | Not Reported | [2] |
| Imipramine | 0.1 - 0.8 | 0.1 | Not Reported | [1] |
| Propranolol | 0.328 - 32.8 | 0.328 | Not Reported | [1] |
| Phenyl propyl amine HCl | 0.1 - 30.0 (for DDSB) | 0.1 | Not Reported | [1] |
Experimental Protocols
Method 1: LC-MS/MS with this compound Internal Standard[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add the internal standard solution (this compound).
-
Add 100 µL of 10 mM KH₂PO₄ solution.
-
Add 2.5 mL of methyl tertiary butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of reconstitution solution (acetonitrile:5 mM ammonium (B1175870) formate, 90:10 v/v).
2. Chromatographic Conditions:
-
Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm)
-
Mobile Phase: 5 mM ammonium formate:acetonitrile (10:90, v/v)
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for DDSB: m/z 252.2 → 124.9
-
MRM Transition for DDSB-d7: Specific transition for the deuterated standard would be monitored.
Method 2: LC-MS/MS with Bisoprolol (Non-Deuterated) Internal Standard[2]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add the internal standard solution (Bisoprolol).
-
Add 4.0 mL of tert-butyl methyl ether (TBME), shake for 25 minutes, and centrifuge at 4000 rpm for 5 minutes.
-
Transfer 2.5 mL of the organic supernatant and evaporate to dryness under nitrogen.
-
Reconstitute the residue with 0.30 mL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Purospher RP-18e (30 mm × 4.0 mm, 3 µm)
-
Mobile Phase: 20 mM ammonium acetate (B1210297) (pH 4.0):acetonitrile (67:33, v/v)
-
Flow Rate: 0.40 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 30 µL
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive ESI
-
Detection Mode: MRM
-
MRM Transition for DDSB: m/z 254.10 → 126.9 and 254.10 → 141.00
-
MRM Transition for Bisoprolol: m/z 326.20 → 107.10
Cross-Validation of Bioanalytical Methods
Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study, ensuring that the data can be compared and combined. For instance, this would be necessary if samples are analyzed at different laboratories or if a method is updated during a long-term study.
A typical cross-validation experiment involves analyzing the same set of quality control (QC) samples and incurred study samples with both the "reference" (original) and "comparator" (new or second lab's) methods. The results are then statistically compared to assess for any bias between the two methods.
Caption: Workflow for the cross-validation of two bioanalytical methods.
Signaling Pathway of Sibutramine's Action
Sibutramine and its active metabolites, including didesmethylsibutramine, exert their therapeutic effect by inhibiting the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine. This increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced satiety and a potential increase in metabolic rate.
Caption: Didesmethylsibutramine inhibits neurotransmitter reuptake.
References
- 1. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
A Comparative Guide to the Accuracy and Precision of Didesmethylsibutramine-d7 in Quantitative Assays
In the realm of bioanalytical chemistry, the choice of an appropriate internal standard is critical for achieving accurate and reproducible quantification of analytes, particularly in complex matrices such as plasma. This guide provides a detailed comparison of the performance of Didesmethylsibutramine-d7 as an internal standard in quantitative assays, supported by experimental data. For researchers, scientists, and drug development professionals, understanding the nuances of internal standard selection is paramount for robust method development and validation.
The Gold Standard: Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] Deuterated standards are chemically and structurally almost identical to the analyte of interest, causing them to exhibit nearly the same behavior during sample preparation, chromatographic separation, and mass spectrometric detection.[2] This near-identical behavior allows them to effectively compensate for variations in sample extraction, matrix effects, and instrument response, thereby enhancing the accuracy and precision of the measurement.[2][3][4][5]
Performance of this compound: A Data-Driven Comparison
A study by Ramakrishna et al. (2012) provides a comprehensive validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sibutramine (B127822) and its metabolites, including didesmethylsibutramine (B18375) (DDSB), in human plasma, using this compound (DDSB d7) as the internal standard.[6][7] The data from this study underscores the high accuracy and precision achievable with this approach.
The accuracy and precision of the method were evaluated at three different quality control (QC) concentrations. The within-run and between-run precision were expressed as the coefficient of variation (CV), and the accuracy was determined by comparing the measured concentration to the nominal concentration.[6]
Table 1: Within-Run and Between-Run Precision and Accuracy for Didesmethylsibutramine (DDSB) [6]
| Spiked Plasma Concentration (pg/mL) | Within-Run (n=6) | Between-Run (n=30) | ||||
| Concentration Measured (pg/mL, mean ± SD) | Precision (CV, %) | Accuracy (%) | Concentration Measured (pg/mL, mean ± SD) | Precision (CV, %) | Accuracy (%) | |
| 30.0 | 28.9 ± 0.8 | 2.8 | 96.3 | 29.4 ± 1.0 | 3.4 | 98.0 |
| 3500.0 | 3454.5 ± 55.3 | 1.6 | 98.7 | 3514.0 ± 73.8 | 2.1 | 100.4 |
| 8000.0 | 7896.0 ± 197.4 | 2.5 | 98.7 | 7944.0 ± 246.3 | 3.1 | 99.3 |
As shown in Table 1, the within-run and between-run precision for DDSB were consistently low (CV ≤ 3.4%), and the accuracy was excellent (96.3% - 100.4%).[6] These results are well within the acceptable limits set by regulatory bodies like the FDA, which typically require a CV of less than 15% and accuracy within ±15%.[8]
The extraction recovery of DDSB and its deuterated internal standard was determined at three concentration levels. Consistent and high recovery is indicative of an efficient extraction process.
Table 2: Extraction Recovery of Didesmethylsibutramine (DDSB) and this compound (DDSB d7) [6]
| Concentration (pg/mL) | DDSB Recovery (%) | DDSB d7 Recovery (%) |
| 30.0 | 99.2 ± 2.4 | 98.7 ± 6.4 |
| 3500.0 | 94.2 ± 1.7 | 98.7 ± 6.4 |
| 8000.0 | 94.5 ± 6.1 | 98.7 ± 6.4 |
| Overall Average | 96.0 ± 2.8 | 98.7 ± 6.4 |
The overall average recovery for DDSB was 96.0 ± 2.8%, and for DDSB d7, it was 98.7 ± 6.4%.[6] The consistent and comparable recoveries of the analyte and the internal standard are crucial for accurate quantification.
Comparison with Alternative Internal Standards
While non-isotopically labeled internal standards, such as structural analogs, can be used, they often exhibit different chromatographic and mass spectrometric behavior compared to the analyte. For instance, studies on the quantification of sibutramine have employed internal standards like propronolol, chlorphenaramine, and imipramine.[6] However, methods using such standards can face challenges with reproducibility and stability during long analytical runs.[6] Deuterated standards like this compound co-elute with the analyte, ensuring that they are subjected to the same matrix effects and ionization suppression or enhancement, leading to more reliable results.[5]
Experimental Protocol
The following is a summary of the experimental protocol used for the quantification of Didesmethylsibutramine in human plasma.
A liquid-liquid extraction method was employed for the extraction of the analytes and the internal standard from human plasma.[6]
-
Mobile Phase: 5 mM ammonium (B1175870) formate:acetonitrile (10:90, v/v)[6][7]
-
Column Temperature: 40 °C[6]
-
Detection: Multiple reaction monitoring (MRM) in positive ion mode[6][7]
-
MRM Transition for DDSB d7: Not explicitly stated but would be a mass shift of +7 from the analyte.
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of Didesmethylsibutramine.
Conclusion
The use of this compound as an internal standard provides a highly accurate and precise method for the quantification of Didesmethylsibutramine in biological matrices. The experimental data demonstrates that this approach yields reliable results that meet stringent regulatory requirements. For researchers in drug development and related fields, employing deuterated internal standards is a best practice that ensures the integrity and quality of bioanalytical data. While there are potential drawbacks to deuterated standards, such as the possibility of deuterium (B1214612) exchange in certain molecules, careful selection of the labeling position can mitigate these risks. Overall, the benefits of using this compound in terms of improved data quality far outweigh the potential for complications when compared to non-isotopically labeled alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. lcms.cz [lcms.cz]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. texilajournal.com [texilajournal.com]
- 6. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods Utilizing Didesmethylsibutramine-d7 for Accurate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies employing Didesmethylsibutramine-d7 (DDSB-d7) as an internal standard for the precise quantification of Didesmethylsibutramine (DDSB), a primary active metabolite of sibutramine (B127822). The use of a stable isotope-labeled internal standard like DDSB-d7 is critical for correcting matrix effects and ensuring the accuracy and reliability of bioanalytical methods.[1][2] While direct inter-laboratory comparison studies are not publicly available, this document synthesizes data from various validated methods to offer a comprehensive performance comparison.
Quantitative Performance of Analytical Methods
The following table summarizes the key performance characteristics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of DDSB in human plasma, utilizing DDSB-d7 as the internal standard. This method demonstrates high sensitivity and a broad linear range, making it suitable for pharmacokinetic and bioequivalence studies.[3][4]
| Parameter | Performance Characteristic |
| Linear Range | 10.0–10,000.0 pg/mL[3][4] |
| Correlation Coefficient (r) | ≥0.9997[3][4] |
| Intra-batch Precision (%CV) | 2.43% to 8.73%[5] |
| Inter-batch Precision (%CV) | 2.43% to 8.73%[5] |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL[4] |
In addition to LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS) represents a viable alternative for the analysis of sibutramine and its metabolites. A validated GC-MS method for sibutramine in dietary supplements reported a limit of detection of 0.181 μg/mL and a limit of quantification of 0.5488 μg/mL.[6] While this particular study did not use DDSB-d7, the principles of using a deuterated internal standard would be applicable to enhance accuracy.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are the experimental protocols for a representative LC-MS/MS method.
Sample Preparation: Liquid-Liquid Extraction [3][4]
-
To a 0.5 mL aliquot of human plasma, add the internal standard solution (DDSB-d7).
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., methyl tert-butyl ether).[5]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions [3]
-
Chromatographic Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 μm)
-
Mobile Phase: 5 mM ammonium (B1175870) formate (B1220265) : acetonitrile (B52724) (10:90, v/v)
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 20 μL
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM)
Analytical Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the analytical process, the following diagrams have been generated using the DOT language.
Caption: Analytical workflow for DDSB quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. [sites.ualberta.ca]
- 6. mdpi.com [mdpi.com]
Didesmethylsibutramine-d7 Versus Structural Analog Internal Standards: A Comparative Guide for Bioanalytical Assays
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sibutramine (B127822) and its metabolites, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison between the isotopically labeled internal standard, didesmethylsibutramine-d7, and commonly employed structural analog internal standards. The following sections present a compilation of experimental data, detailed analytical methodologies, and visual representations of the workflows to facilitate an informed decision-making process for your bioanalytical needs.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Comparative Performance Data
The choice of an internal standard profoundly influences the performance of a bioanalytical method. The tables below summarize key performance metrics for methods utilizing this compound and various structural analog internal standards for the analysis of sibutramine and its metabolites.
Table 1: Performance Characteristics of this compound as an Internal Standard
| Parameter | N-desmethylsibutramine (DSB) | N-didesmethylsibutramine (DDSB) | Reference |
| Linearity Range (pg/mL) | 10.0–10,000.0 | 10.0–10,000.0 | [1] |
| Correlation Coefficient (r) | ≥0.9997 | ≥0.9997 | [1] |
| Within-Run Precision (%CV) | 1.6–3.4 | 1.6–2.8 | [1] |
| Between-Run Precision (%CV) | 1.2–3.2 | 2.1–3.4 | [1] |
| Within-Run Accuracy (%) | 97.1–98.7 | 96.3–98.7 | [1] |
| Between-Run Accuracy (%) | 99.3–99.8 | 98.0–100.4 | [1] |
| Mean Recovery (%) | 93.5 ± 1.8 | 96.0 ± 2.8 | [1] |
Table 2: Performance Characteristics of Structural Analog Internal Standards
| Internal Standard | Analyte(s) | Linearity Range | Precision (%CV) | Accuracy (%) | Mean Recovery (%) | Reference |
| Bisoprolol | Sibutramine, DSB, DDSB | 0.10–11.00 ng/mL | Intra-day: <10.2, Inter-day: <11.5 | Intra-day: 93.3-107.2, Inter-day: 95.1-105.3 | Not Reported | [2] |
| Chlorpheniramine | Sibutramine, DSB, DDSB | 0.05–20 ng/mL | Intra- & Inter-day: Acceptable | Intra- & Inter-day: Acceptable | Not Reported | [1] |
| Phenyl propyl amine HCl | Sibutramine, DSB, DDSB | 0.05–20.0 µg/L (SB, DSB), 0.1–30.0 µg/L (DDSB) | Not Reported | Not Reported | Not Reported | [1] |
| Propranolol | Sibutramine, DSB, DDSB | 0.328–32.8 ng/mL | Not Reported | Not Reported | Not Reported | [1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative protocols for methods employing both deuterated and structural analog internal standards.
Method 1: LC-MS/MS with this compound Internal Standard
This method is adapted from a study quantifying sibutramine and its two primary metabolites in human plasma.[1]
1. Sample Preparation:
-
To 100 µL of human plasma, add 50 µL of the internal standard working solution (this compound, desmethylsibutramine-d7, and sibutramine-d7 at 30.0 ng/mL).
-
Add 100 µL of 10 mM KH₂PO₄ solution.
-
Perform liquid-liquid extraction with 2.5 mL of methyl tertiary butyl ether (MTBE) by vortexing for 5 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm).
-
Mobile Phase: 5 mM ammonium (B1175870) formate (B1220265) : acetonitrile (B52724) (10:90, v/v).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: MDS SCIEX API 4000 or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sibutramine: m/z 280.3 → 124.9
-
N-desmethylsibutramine (DSB): m/z 266.3 → 125.3
-
N-didesmethylsibutramine (DDSB): m/z 252.2 → 124.9
-
Sibutramine-d7: m/z 287.3 → 125.1
-
Desmethylsibutramine-d7: m/z 273.3 → 125.1
-
This compound: m/z 259.2 → 125.1
-
Method 2: LC-MS/MS with Bisoprolol (Structural Analog) Internal Standard
This protocol is based on a method for the determination of sibutramine and its N-desmethyl metabolites in human plasma.[2]
1. Sample Preparation:
-
To 250 µL of plasma, add 50 µL of the internal standard working solution (Bisoprolol).
-
Add 250 µL of 0.5 M sodium carbonate buffer (pH 9.8).
-
Perform liquid-liquid extraction with 5 mL of tert-butyl methyl ether by vortexing for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of mobile phase.
2. Chromatographic Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: Purospher RP-18e (30 mm × 4.0 mm, 3 µm).
-
Mobile Phase: Acetonitrile : 10 mM ammonium acetate (B1210297) (pH 5.5) (70:30, v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Sciex Triple Quadrupole Mass Spectrometer (API 5000) or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sibutramine: m/z 280.2 → 125.1
-
N-desmethylsibutramine: m/z 266.2 → 125.1
-
N-didesmethylsibutramine: m/z 252.2 → 125.1
-
Bisoprolol: m/z 326.3 → 116.1
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the bioanalytical process.
Discussion and Conclusion
The experimental data compiled in this guide highlight the superior performance of deuterated internal standards, such as this compound, for the bioanalysis of sibutramine and its metabolites. The near-identical physicochemical properties of SILs to their corresponding analytes ensure they co-elute and experience similar matrix effects, leading to more accurate and precise quantification.[1] This is reflected in the consistently high accuracy and precision values reported in studies utilizing deuterated internal standards.
While structural analog internal standards can be a cost-effective alternative, their use necessitates more extensive method development and validation to ensure they adequately compensate for analytical variability. As evidenced by the variety of structural analogs employed, there is no single "universal" analog IS for sibutramine analysis, and the suitability of a particular analog must be rigorously assessed for each specific method and matrix. Differences in retention time and ionization efficiency between the analyte and a structural analog can lead to inaccuracies if not properly addressed during method validation.[3][4]
References
- 1. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 3. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Didesmethylsibutramine-d7 for Regulated Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of didesmethylsibutramine-d7 (DDSB-d7) against alternative internal standards for the regulated bioanalysis of didesmethylsibutramine (B18375) (DDSB), the active metabolite of sibutramine (B127822). The use of a stable isotope-labeled internal standard, such as DDSB-d7, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to provide the highest accuracy and precision.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The selection of an appropriate internal standard is critical for compensating for variability during sample preparation and analysis. Deuterated internal standards, like DDSB-d7, are chemically identical to the analyte, differing only in isotopic composition. This near-perfect analogy ensures they co-elute chromatographically and experience similar ionization effects, thereby providing superior correction for matrix effects and other sources of analytical variability.[1][2]
Non-deuterated internal standards, often referred to as analogue internal standards, are structurally similar but not identical to the analyte. While they can be a viable alternative when a deuterated standard is unavailable, their different physicochemical properties can lead to less accurate and precise results.
The following tables summarize the performance of a validated LC-MS/MS method for didesmethylsibutramine using this compound as the internal standard, and provide a comparison with a method using a non-deuterated internal standard, Bisoprolol.
Table 1: Quantitative Performance of this compound
This table presents the validation data for an LC-MS/MS method for the quantification of didesmethylsibutramine (DDSB) in human plasma using this compound (DDSB-d7) as the internal standard.[3]
| Validation Parameter | Result |
| Linearity Range | 10.0–10,000.0 pg/mL |
| Correlation Coefficient (r) | ≥0.9997 |
| Within-Run Precision (%CV) | 1.6–2.8% |
| Between-Run Precision (%CV) | 2.1–3.4% |
| Within-Run Accuracy | 96.3–98.7% |
| Between-Run Accuracy | 98.0–100.4% |
| Mean Recovery of DDSB | 95.1 ± 6.1% |
| Mean Recovery of DDSB-d7 | 98.7 ± 6.4% |
Table 2: Comparison with a Non-Deuterated Internal Standard (Bisoprolol)
This table provides a qualitative comparison based on a separate study that utilized Bisoprolol as an internal standard for the analysis of sibutramine and its metabolites. While direct quantitative comparison is limited without a head-to-head study, the typical performance characteristics are highlighted.
| Feature | This compound (Deuterated IS) | Bisoprolol (Non-Deuterated IS) |
| Chemical & Physical Properties | Nearly identical to DDSB | Structurally similar, but with different physicochemical properties |
| Chromatographic Retention Time | Co-elutes with DDSB[3] | Different retention time from DDSB |
| Correction for Matrix Effects | Excellent | Variable, may not fully compensate for matrix-induced ionization suppression or enhancement |
| Accuracy and Precision | High, as demonstrated in Table 1[3] | Generally lower than with a deuterated IS, though can be acceptable with thorough validation |
| Regulatory Acceptance | Preferred by regulatory agencies for bioanalytical method validation[2] | Acceptable, but may require more extensive validation to demonstrate robustness |
Experimental Protocols
LC-MS/MS Method with this compound
This protocol is based on a validated method for the quantification of didesmethylsibutramine in human plasma.[3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 50 µL of this compound internal standard solution (30.0 ng/mL).
-
Add 100 µL of 10 mM potassium dihydrogen phosphate (B84403) (KH2PO4) solution.
-
Add 2.5 mL of methyl tertiary butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 20 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1100 series or equivalent
-
Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm)
-
Mobile Phase: 5 mM ammonium (B1175870) formate (B1220265) : acetonitrile (B52724) (10:90, v/v)
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 40 °C
-
Retention Time of DDSB: 6.2 min
-
Retention Time of DDSB-d7: 6.2 min
3. Mass Spectrometric Conditions
-
Mass Spectrometer: MDS SCIEX API-4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for DDSB: m/z 252.2 → 124.9
-
MRM Transition for DDSB-d7: m/z 259.2 → 124.9 (Note: The exact m/z for the d7-metabolite may vary based on the deuteration pattern)
Visualizations
Caption: Experimental workflow for the bioanalysis of didesmethylsibutramine.
Caption: Logical comparison of internal standard types.
References
Establishing the Lower Limit of Quantification for Didesmethylsibutramine-d7 in Bioanalytical Assays
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Didesmethylsibutramine-d7 as an internal standard in the bioanalysis of sibutramine (B127822) and its metabolites, with a focus on establishing the lower limit of quantification (LLOQ). The performance of this compound is evaluated against other commonly used internal standards, supported by experimental data from various studies. Detailed methodologies for key experiments are presented to aid researchers in replicating and adapting these protocols.
Performance Comparison of Internal Standards
The choice of an internal standard is critical for the accuracy and precision of bioanalytical methods. Deuterated standards like this compound are often preferred due to their similar chemical and physical properties to the analyte, which helps to compensate for variability during sample preparation and analysis. The following table summarizes the LLOQ values achieved for didesmethylsibutramine (B18375) (DDSB) using different internal standards in human plasma.
| Internal Standard | Analyte | LLOQ | Analytical Method |
| This compound (DDSB d7) | Didesmethylsibutramine (DDSB) | 10.0 pg/mL | LC-MS/MS |
| Chlorpheniramine | Didesmethylsibutramine (M2) | 0.05 ng/mL | LC-ESI-MS/MS |
| Bisoprolol | N-N-didesmethylsibutramine | 0.10 ng/mL | HPLC-MS/MS |
| Imipramine | Sibutramine and its two metabolites | 0.1 - 0.8 ng/mL (Linearity Range) | LC-MS/MS |
| Phenyl propyl amine hydrochloride | N-di-des methyl sibutramine | 0.1 - 30.0 µg/L (Linearity Range) | LC-MS/MS |
As the data indicates, the use of a deuterated internal standard, this compound, allowed for the achievement of a significantly lower LLOQ (10.0 pg/mL) compared to other non-deuterated internal standards.[1] This highlights the sensitivity advantage of using stable isotope-labeled internal standards in quantitative bioanalysis.
Experimental Protocols
The determination of the LLOQ is a crucial component of bioanalytical method validation. It is defined as the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[1][2]
Key Experiment: LLOQ Determination using LC-MS/MS
This section details a typical protocol for establishing the LLOQ for didesmethylsibutramine using this compound as an internal standard, based on methodologies described in the literature.[1]
1. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare stock solutions of didesmethylsibutramine and this compound in methanol.
-
Spike blank human plasma with the didesmethylsibutramine stock solution to create a series of calibration standards at concentrations ranging from 10.0 pg/mL to 10,000.0 pg/mL.
-
Prepare quality control (QC) samples at four concentration levels: LLOQ (10.0 pg/mL), low (LQC), medium (MQC), and high (HQC).[1]
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibration standard or QC), add 50 µL of the internal standard working solution (this compound).
-
Add 100 µL of 10 mM KH2PO4 solution and 2.5 mL of methyl tertiary butyl ether (MTBE).
-
Vortex the mixture for approximately 5 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40 °C.
-
Reconstitute the residue with 200 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm) or equivalent.
-
Mobile Phase: 5 mM ammonium (B1175870) formate (B1220265) : acetonitrile (B52724) (10:90, v/v).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Didesmethylsibutramine (DDSB): m/z 252.2 → 124.9
-
This compound (DDSB d7): Monitor the appropriate mass transition for the deuterated standard.
-
-
4. Acceptance Criteria for LLOQ:
-
The analyte peak at the LLOQ should be identifiable, discrete, and reproducible.
-
The peak area of the analyte at the LLOQ should be at least 5 times the peak area of the blank.
-
The precision (%CV) of replicate LLOQ samples should be within 20%.
-
The accuracy of replicate LLOQ samples should be within ±20% of the nominal concentration.
Visualizations
To further clarify the experimental and biological contexts, the following diagrams are provided.
Caption: Experimental workflow for LLOQ determination.
Sibutramine exerts its therapeutic effect by inhibiting the reuptake of key neurotransmitters in the brain. The simplified signaling pathway is illustrated below.
Caption: Simplified signaling pathway of sibutramine.
References
Comparative Recovery of Didesmethylsibutramine-d7: A Guide to Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different extraction methodologies for Didesmethylsibutramine-d7 (DDSB-d7), a deuterated internal standard crucial for the accurate quantification of the active metabolite of sibutramine (B127822). The selection of an appropriate extraction technique is paramount for achieving reliable and reproducible results in pharmacokinetic and bioequivalence studies. This document presents a summary of recovery data, detailed experimental protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), and a general protocol for Protein Precipitation (PP).
Data Presentation: A Comparative Overview of Recovery Efficiency
The following table summarizes the reported recovery efficiencies of Didesmethylsibutramine and its deuterated analog from human plasma using different extraction techniques.
| Extraction Method | Analyte | Matrix | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | This compound | Human Plasma | 98.7 ± 6.4 | [1] |
| Solid-Phase Extraction (SPE) | Didesmethylsibutramine (M2) | Human Plasma | 77.9 | [2][3] |
| Protein Precipitation (PP) | Sibutramine | Human Plasma | Accuracy: 75.63–108.21* |
*Note: A specific recovery percentage for this compound using Protein Precipitation was not available in the reviewed literature. The data presented reflects the accuracy for the parent drug, sibutramine, using a 96-well protein precipitation plate, which can be indicative of the expected recovery performance.
Experimental Protocols
Liquid-Liquid Extraction (LLE)
This method demonstrates high recovery for this compound from human plasma.
Protocol: [4]
-
To 100 μL of a human plasma sample in a polypropylene (B1209903) tube, add 50 μL of the internal standard solution (this compound at 30.0 ng/mL).
-
Add 100 μL of 10 mM KH₂PO₄ solution.
-
Add 2.5 mL of methyl tertiary butyl ether (MTBE) and vortex for approximately 5 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.
-
Transfer the supernatant to a clean polypropylene tube.
-
Evaporate the solvent under a stream of nitrogen gas at 40 °C.
-
Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
This rapid SPE method offers a viable alternative to LLE, albeit with a comparatively lower recovery for the non-deuterated metabolite.
-
Condition a C8 reversed-phase SPE cartridge.
-
Load the human plasma sample onto the conditioned cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes (including Didesmethylsibutramine) from the cartridge.
-
The eluate can be directly analyzed by LC-MS/MS, eliminating the need for drying and reconstitution steps.
Protein Precipitation (PP)
Protein precipitation is a simpler and faster method, though it may result in a less clean extract compared to LLE and SPE.
-
To a volume of plasma sample, add a threefold volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture to ensure thorough mixing and induce protein precipitation.
-
Centrifuge the sample at a high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the analyte of interest for analysis.
Mandatory Visualizations
Experimental Workflow for Sample Extraction
The following diagram illustrates the general workflow for the extraction of this compound from biological matrices.
Caption: General workflow for the extraction and analysis of this compound.
Signaling Pathway of Sibutramine's Mechanism of Action
Sibutramine, the parent compound of Didesmethylsibutramine, exerts its therapeutic effect by inhibiting the reuptake of key neurotransmitters in the central nervous system. This action modulates appetite and satiety signals.
Caption: Mechanism of action of sibutramine and its active metabolites.
References
- 1. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive method for the determination of sibutramine active metabolites in human plasma by reversed-phase liquid chromatography-tandem mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. agilent.com [agilent.com]
The Superiority of Didesmethylsibutramine-d7 in Complex Matrices: A Comparative Analysis
In the landscape of bioanalytical research, the precise and reliable quantification of analytes in complex biological matrices is paramount. For researchers and drug development professionals engaged in the study of sibutramine (B127822) and its metabolites, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of Didesmethylsibutramine-d7, a deuterated internal standard, with alternative approaches, supported by experimental data, to underscore its specificity and selectivity in complex matrices such as human plasma.
The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1] These standards exhibit near-identical physicochemical properties to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization and fragmentation patterns. This intrinsic similarity allows for effective correction of variability arising from sample preparation, injection volume, and matrix effects.[1]
Comparative Performance Analysis
The primary advantage of this compound over non-deuterated or analogue internal standards lies in its ability to compensate for matrix-induced signal suppression or enhancement.[2] Complex matrices like plasma contain numerous endogenous components that can interfere with the ionization of the target analyte, leading to inaccurate quantification.[2] As a deuterated analogue, this compound is affected by these matrix effects in a manner nearly identical to the non-labeled didesmethylsibutramine (B18375), thus ensuring the ratio of their signals remains constant and accurate.
In contrast, a structurally similar but non-isotopically labeled internal standard, such as Bisoprolol, may exhibit different chromatographic retention times and ionization efficiencies, leading to less effective correction for matrix effects.[3]
The following tables summarize the performance characteristics of an LC-MS/MS method utilizing this compound and its deuterated counterparts for the analysis of sibutramine and its metabolites in human plasma, as well as a method using an alternative analogue internal standard.
Table 1: Performance of LC-MS/MS Method Using Deuterated Internal Standards (Sibutramine-d7, N-des-methyl sibutramine-d7, N-di-desmethyl sibutramine-d7) [1]
| Analyte | Linear Range (pg/mL) | R² | Inter-batch CV (%) | Intra-batch CV (%) |
| Sibutramine | 50.50 - 25250 | >0.99 | 1.96 - 11.10 | 1.96 - 11.10 |
| N-desmethylsibutramine | 100.20 - 50100 | >0.99 | 1.85 - 4.08 | 1.85 - 4.08 |
| Didesmethylsibutramine | 99.00 - 49500 | >0.99 | 2.43 - 8.73 | 2.43 - 8.73 |
Table 2: Recovery Data for Analytes and Deuterated Internal Standards [1]
| Analyte/Internal Standard | Mean Recovery (%) |
| Sibutramine | 95.1 ± 6.1 |
| N-desmethylsibutramine | 93.5 ± 1.8 |
| Didesmethylsibutramine | 96.0 ± 2.8 |
| Sibutramine-d7 | 98.1 ± 4.5 |
| N-des-methyl sibutramine-d7 | 98.3 ± 7.1 |
| N-di-desmethyl sibutramine-d7 | 98.7 ± 6.4 |
Table 3: Performance of LC-MS/MS Method Using an Analogue Internal Standard (Bisoprolol) [3]
| Analyte | Linear Range (ng/mL) | R² | Inter-day Precision (CV%) | Intra-day Precision (CV%) | Accuracy (%) |
| Sibutramine | 0.10 - 10.0 | >0.99 | 4.5 - 8.2 | 3.1 - 7.5 | 92.3 - 105.1 |
| N-desmethylsibutramine | 0.10 - 10.0 | >0.99 | 5.1 - 9.3 | 4.2 - 8.1 | 94.5 - 103.8 |
| Didesmethylsibutramine | 0.10 - 10.0 | >0.99 | 4.8 - 8.9 | 3.9 - 7.8 | 93.1 - 104.5 |
While both methods demonstrate acceptable linearity, precision, and accuracy, the use of deuterated internal standards provides a more robust and reliable approach by intrinsically correcting for matrix variability, as evidenced by the consistent and high recovery rates for both the analytes and their corresponding internal standards.
Experimental Protocol: LC-MS/MS Quantification of Sibutramine and its Metabolites in Human Plasma
This section details the methodology for the simultaneous quantification of sibutramine, N-desmethylsibutramine, and didesmethylsibutramine in human plasma using their respective deuterated internal standards.[1]
1. Sample Preparation:
-
To 100 µL of human plasma, add 50 µL of the internal standard working solution (containing Sibutramine-d7, N-des-methyl sibutramine-d7, and N-di-desmethyl sibutramine-d7).
-
Add 100 µL of 10 mM KH₂PO₄ solution and vortex for 10 seconds.
-
Perform liquid-liquid extraction by adding 2.5 mL of methyl tertiary butyl ether (MTBE) and vortexing for 5 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
LC System: Agilent 1200 series HPLC
-
Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm)
-
Mobile Phase: 5 mM ammonium (B1175870) formate (B1220265) : acetonitrile (B52724) (10:90, v/v)
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 20 µL
-
MS System: Sciex Triple Quadrupole Mass Spectrometer (API 5000)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
3. MRM Transitions:
-
Sibutramine: m/z 280.3 → 124.9
-
N-desmethylsibutramine: m/z 266.3 → 125.3
-
Didesmethylsibutramine: m/z 252.2 → 124.9
-
Sibutramine-d7: m/z 287.3 → 124.9
-
N-des-methyl sibutramine-d7: m/z 273.3 → 125.3
-
N-di-desmethyl sibutramine-d7: m/z 259.2 → 124.9
Visualizing the Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of sibutramine and its metabolites using deuterated internal standards.
References
- 1. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
Safety Operating Guide
Proper Disposal of Didesmethylsibutramine-d7: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling Didesmethylsibutramine-d7 must adhere to stringent disposal protocols due to its classification as a structural analog of a controlled substance and its potential hazardous characteristics. This guide provides essential safety and logistical information, including step-by-step disposal procedures, to ensure compliance with federal and local regulations and to promote a safe laboratory environment.
This compound is the deuterated form of N,N-didesmethylsibutramine, an active metabolite of sibutramine. Sibutramine is classified as a Schedule IV controlled substance in the United States.[1][2][3] Consequently, its analogs are also subject to stringent regulations enforced by the Drug Enforcement Administration (DEA). Proper disposal is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental responsibility.
Key Disposal Considerations
Disposal of this compound is governed by regulations from both the DEA and the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA). The primary DEA requirement for the disposal of controlled substances is that they be rendered "non-retrievable."[4][5][6] This means the substance must be altered to a state where it cannot be readily extracted or abused.
While specific regulations for deuterated compounds primarily focus on import, export, and nuclear applications, the disposal of small quantities used in research is dictated by the properties of the non-deuterated parent compound. Therefore, the disposal procedures for this compound should align with those for controlled substances and potentially hazardous pharmaceutical waste.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment.
| PPE Item | Specification |
| Eye Protection | Tightly fitting safety goggles or glasses with side-shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat or other protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound from a research laboratory setting.
Step 1: Segregation and Labeling
-
Isolate all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials, and absorbent paper).
-
Place the waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The concentration and quantity
-
The date of accumulation
-
A statement indicating that it is a controlled substance analog.
-
Step 2: Consultation with Environmental Health and Safety (EHS)
-
Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on the disposal procedures that comply with your institution's policies and local regulations.
-
Inform the EHS department that the waste contains a controlled substance analog.
Step 3: Engagement of a Licensed Hazardous Waste Contractor
-
Your institution's EHS department will coordinate with a licensed hazardous material disposal company that is authorized to handle and transport both hazardous chemical waste and controlled substances.
-
This contractor is responsible for the ultimate destruction of the waste in a compliant manner.
Step 4: Destruction via Incineration
-
The recommended method of destruction for this compound is incineration in a federally permitted hazardous waste incinerator equipped with an afterburner and scrubber. This method ensures the complete destruction of the compound, rendering it non-retrievable and minimizing environmental impact.
Step 5: Documentation
-
Maintain meticulous records of the disposal process. This includes:
-
The date of disposal
-
The quantity of this compound disposed of
-
The name of the licensed hazardous waste contractor
-
A copy of the waste manifest provided by the contractor.
-
-
These records are essential for regulatory compliance and audits.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Summary of Regulatory Compliance
| Regulation | Requirement | Implication for this compound Disposal |
| DEA (Drug Enforcement Administration) | Controlled substances must be rendered "non-retrievable".[4][5][6] | Disposal method must ensure complete destruction, such as high-temperature incineration. |
| EPA (Environmental Protection Agency) - RCRA | Hazardous waste must be managed from "cradle-to-grave".[7][8] | Requires proper labeling, storage, transport, and disposal by a licensed facility. |
| Local and Institutional Policies | May have additional specific requirements. | Always consult with your EHS department for guidance. |
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Sibutramine - Wikipedia [en.wikipedia.org]
- 2. Sibutramine | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Federal Register :: Schedules of Controlled Substances: Placement of Sibutramine Into Schedule IV [federalregister.gov]
- 4. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. dea.gov [dea.gov]
- 7. medicalwastepros.com [medicalwastepros.com]
- 8. dep.wv.gov [dep.wv.gov]
Essential Safety and Operational Protocols for Handling Didesmethylsibutramine-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of Didesmethylsibutramine-d7. Given that Didesmethylsibutramine is an active metabolite of the controlled substance sibutramine (B127822) and has been identified as an adulterant in weight loss supplements, it should be handled with care as a potent chemical compound.[1] The deuterated form, this compound, is used as an internal standard for quantitative analysis.[2]
A Safety Data Sheet (SDS) for the non-deuterated form, Didesmethyl Sibutramine Hydrochloride, indicates the substance is harmful if swallowed, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure.[4] The required PPE varies based on the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling of Powders/Solids | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile or neoprene) | • Chemical-resistant apron• Head covering• Chemical-resistant boots or shoe covers |
| Handling of Liquids/Solutions | • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., butyl rubber, Viton®)• Chemical-resistant apron over lab coat | • Elbow-length gloves for mixing and loading• Chemical-resistant footwear |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron | • Respirator (if aerosols or vapors are generated)• Chemical-resistant boots |
Operational Plans: Step-by-Step Guidance
Preparation
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation.
-
Assemble Materials: Before starting, gather all necessary equipment, PPE, and waste disposal containers.
-
Minimize Quantities: Use the smallest feasible quantity of the compound for the experiment.
-
Inert Atmosphere: To prevent isotopic exchange and contamination, handle deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[5][6]
Handling Protocol
This protocol outlines the safe handling of this compound.
-
Weighing: If weighing the solid form, perform this task inside a fume hood. Use a disposable weigh boat to avoid contamination.
-
Solution Preparation: When preparing a solution, add the solvent to the compound slowly to prevent splashing.
-
Experimental Procedure: All manipulations of the compound must occur within the designated handling area.
Decontamination
-
Work Surfaces: Thoroughly decontaminate all work surfaces with an appropriate cleaning agent after use.
-
Equipment: Decontaminate all reusable equipment according to your laboratory's established procedures.
Personal Protective Equipment (PPE) Removal
-
Remove PPE in the reverse order it was put on to avoid self-contamination.
-
Dispose of single-use PPE in the designated hazardous waste container.
Disposal Plan
As a derivative of a controlled substance, this compound and any materials contaminated with it require special disposal procedures.
Waste Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.
Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
-
Do Not Dispose in Regular Trash or Drains: Controlled substances should not be disposed of by crushing and dissolving in water or thrown into the regular trash.[7]
-
Contact Environmental Health & Safety (EH&S): Your institution's EH&S department should be contacted to arrange for the proper disposal of controlled substance waste.[7] They will coordinate with a designated disposal site.
-
High-Temperature Incineration: For many pharmaceutical compounds, high-temperature incineration is the recommended method of disposal.
-
Container Disposal: Before disposing of empty containers, ensure they are thoroughly decontaminated. Obliterate or remove all labels from the empty container before disposal.[4]
References
- 1. Didesmethylsibutramine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. benchchem.com [benchchem.com]
- 5. labinsights.nl [labinsights.nl]
- 6. chromservis.eu [chromservis.eu]
- 7. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
